molecular formula C8H12N2 B1307175 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-18-6

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1307175
CAS No.: 73627-18-6
M. Wt: 136.19 g/mol
InChI Key: JPXCPEMQVOKKFV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXCPEMQVOKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391326
Record name 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73627-18-6
Record name 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document presents a combination of computationally predicted values and detailed, standard experimental protocols that are recommended for the empirical determination of these key parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that a significant portion of this data is derived from computational models and awaits experimental verification.

PropertyValueSource
Molecular Formula C₈H₁₂N₂ChemScene
Molecular Weight 136.19 g/mol ChemScene
CAS Number 73627-18-6ChemScene
Appearance Solid (for the hydrochloride salt)Sigma-Aldrich[1]
LogP (predicted) 1.1523ChemScene
Topological Polar Surface Area (TPSA) (predicted) 16.96 ŲChemScene
Hydrogen Bond Acceptors (predicted) 2ChemScene
Hydrogen Bond Donors (predicted) 1ChemScene
Rotatable Bonds (predicted) 0ChemScene
Boiling Point Data not available
Melting Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Determination: A rapid heating rate is used to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[3]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start grind Grind Compound start->grind pack Pack Capillary grind->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating insert->heat_fast Approximate MPt heat_slow Slow Heating heat_fast->heat_slow Accurate MPt record Record Range heat_slow->record end Melting Point Range record->end

Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination

Aqueous solubility is a crucial parameter in drug development, influencing absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining equilibrium solubility.[4]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][5]

  • Calibration: A standard calibration curve is generated to accurately quantify the solubility.[6]

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_output Result start Start add_solid Add Excess Solid to Buffer start->add_solid agitate Agitate (24-48h) add_solid->agitate separate Centrifuge/Filter agitate->separate analyze Analyze Supernatant (HPLC/LC-MS) separate->analyze solubility Thermodynamic Solubility analyze->solubility

Caption: Shake-Flask Method for Thermodynamic Solubility.
pKa Determination

The acid dissociation constant (pKa) is fundamental to understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. For a compound with basic nitrogen atoms like this compound, potentiometric titration is a suitable method.[7][8]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in water or a co-solvent system to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[7]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[7]

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution of the basic compound.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the first or second derivative of the titration curve.[8]

pKa_Workflow prep Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) setup Calibrate pH Electrode & Assemble Titration Cell prep->setup titrate Titrate with Standard Acid (e.g., HCl) setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point (Derivative Method) plot->analyze calculate Calculate pKa (pH at Half-Equivalence Point) analyze->calculate

Caption: Potentiometric Titration for pKa Determination.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of pyrrolopyrazine derivatives has been recognized for its diverse biological activities.[9] Notably, various compounds featuring the pyrrolo[1,2-a]pyrazine scaffold have been investigated as kinase inhibitors.[10][11] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The potential for this compound to act as a kinase inhibitor would likely involve its interaction with the ATP-binding pocket of a target kinase, a hypothesis that requires experimental validation through enzymatic assays and structural biology studies.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Blocked Blocked Substrate Substrate Protein Substrate->Kinase binds Inhibitor 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine (Hypothetical) Inhibitor->Kinase competitively binds Signaling Downstream Signaling Phospho_Substrate->Signaling

Caption: Hypothetical Kinase Inhibition by the Target Compound.

This guide provides the foundational physicochemical information and necessary experimental frameworks to enable further research and development of this compound. The provided protocols for determining melting point, solubility, and pKa are standard, robust methods that will yield the high-quality data required for drug discovery applications.

References

In-Depth Technical Guide: 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, with the CAS number 73627-18-6, is a heterocyclic compound belonging to the pyrrolopyrazine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic approaches, and the broader biological context of the pyrrolopyrazine scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related structures to provide valuable insights for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 73627-18-6ChemScene[1]
Molecular Formula C₈H₁₂N₂ChemScene[1]
Molecular Weight 136.19 g/mol ChemScene[1]
Appearance Not specified-
Purity Typically ≥95% or ≥97%AccelaChem[2], ChemScene[1]
Storage 4°C, protect from lightChemScene[1]
SMILES CC1C2=CC=CN2CCN1ChemScene[1]

Synthesis and Experimental Protocols

One prominent method is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction . This approach has been successfully employed for the preparation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.[3]

A generalized workflow for this synthetic approach is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product N_aminoethylpyrrole N-Aminoethylpyrrole Reaction_Vessel Reaction Vessel N_aminoethylpyrrole->Reaction_Vessel Aldehyde Aldehyde (e.g., Acetaldehyde for 1-methyl derivative) Aldehyde->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Yields Chiral_Phosphoric_Acid Chiral Phosphoric Acid Chiral_Phosphoric_Acid->Reaction_Vessel Catalyzes

Figure 1: Generalized workflow for the asymmetric synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Another potential synthetic route involves a one-pot three-component reaction of ethylenediamine, acetylenic esters, and nitrostyrene derivatives.[4] While this method yields substituted pyrrolo[1,2-a]pyrazines, modifications would be necessary to obtain the specific 1-methyl-1,2,3,4-tetrahydro derivative.

Spectral Characterization Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 73627-18-6) are not available in publicly accessible databases or literature. Researchers interested in this compound would need to perform their own spectral analysis for structural confirmation.

Biological Activity and Signaling Pathways

While no specific biological activity or mechanism of action has been reported for this compound, the broader class of pyrrolopyrazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include:

  • Anticancer Activity: Various pyrrolopyrazine derivatives have demonstrated cytotoxic effects against different cancer cell lines. Some have been investigated as inhibitors of key signaling pathways involved in cancer progression.[5][6] For instance, certain derivatives have been identified as novel FGFR (Fibroblast Growth Factor Receptor) inhibitors, a key target in cancer therapy.[5]

  • Kinase Inhibition: The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising core for the development of kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Antimicrobial, Antifungal, and Antiviral Activities: Studies have indicated that pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial, antifungal, and antiviral properties.[7]

  • Other Activities: Research has also explored the potential of pyrrolopyrazine derivatives as antihypertensive agents and vasopressin 1b receptor antagonists.

Given the diverse bioactivities of the pyrrolopyrazine scaffold, it is plausible that this compound could exhibit interesting pharmacological properties. The diagram below illustrates a potential, generalized signaling pathway that could be investigated for this class of compounds based on existing research on related derivatives.

Signaling_Pathway cluster_compound Compound cluster_target Potential Target cluster_pathway Downstream Signaling cluster_effect Cellular Effect Compound Pyrrolopyrazine Derivative Kinase Kinase (e.g., FGFR, etc.) Compound->Kinase Inhibits Downstream_1 Substrate Phosphorylation Kinase->Downstream_1 Phosphorylates Downstream_2 Signal Transduction Cascade Downstream_1->Downstream_2 Activates Cellular_Response e.g., Inhibition of Proliferation, Induction of Apoptosis Downstream_2->Cellular_Response Leads to

Figure 2: Hypothetical signaling pathway for a pyrrolopyrazine derivative as a kinase inhibitor.

Conclusion and Future Directions

This compound is a compound of interest within the medicinally relevant pyrrolopyrazine family. While specific experimental data for this molecule is scarce, the known synthetic methodologies and diverse biological activities of its structural analogs provide a strong rationale for further investigation.

Future research efforts should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Conducting comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset for this compound.

  • Screening the compound for a wide range of biological activities, guided by the known pharmacology of the pyrrolopyrazine scaffold.

  • If activity is identified, elucidating the specific mechanism of action and any involved signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Due to the limited availability of published experimental data for this specific derivative, this document outlines a generalized approach based on established spectroscopic techniques and provides predicted data based on the analysis of the parent compound, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and related analogs.

Molecular Overview

This compound is a heterocyclic compound with a fused bicyclic system consisting of a pyrrolidine and a pyrazine ring. The introduction of a methyl group at the 1-position creates a chiral center, leading to the possibility of two enantiomers. The structural characterization of this molecule is crucial for understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and drug discovery.

Compound Details:

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number 73627-18-6

Proposed Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves a reductive amination followed by cyclization.

General Procedure:

  • Reaction Setup: To a solution of 1-(2-aminoethyl)pyrrole (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (1.1 eq).

  • Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate imine. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Analysis

For unambiguous structure confirmation, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Spectroscopic Data Analysis and Interpretation

The following tables summarize the expected and, where available, experimental spectroscopic data for the structure elucidation.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1-CH₃1.2 - 1.4d~6-7
1-H3.0 - 3.2q~6-7
3-Hα2.8 - 3.0m-
3-Hβ3.1 - 3.3m-
4-Hα3.8 - 4.0m-
4-Hβ4.0 - 4.2m-
6-H6.0 - 6.2t~2-3
7-H6.6 - 6.8t~2-3
8-H6.2 - 6.4t~2-3

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)
1-CH₃18 - 22
C-155 - 60
C-345 - 50
C-450 - 55
C-6105 - 110
C-7115 - 120
C-8108 - 112
C-8a125 - 130

Note: The predicted chemical shifts are based on the analysis of the unsubstituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and the expected electronic effect of the methyl group.

Mass Spectrometry

Table 3: Expected Mass Spectrometry Data

TechniqueIonExpected m/z
HRMS (ESI)[M+H]⁺137.1073

The high-resolution mass spectrum is critical for confirming the elemental composition of the molecule. The expected fragmentation pattern in the mass spectrum would involve the loss of the methyl group and cleavage of the pyrazine ring.

Infrared Spectroscopy

Table 4: Expected Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
2850-3000C-H stretching (aliphatic)
~3100C-H stretching (aromatic-like pyrrole)
1600-1650C=C stretching (pyrrole ring)
1400-1500C-N stretching

Structure Elucidation Workflow and Visualization

The logical flow for the structure elucidation of this compound is depicted in the following diagram. This workflow illustrates the integration of various spectroscopic techniques to arrive at the final, confirmed structure.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Experiments cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Molecule Purification Purification (Column Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MolecularFormula Determine Molecular Formula (from HRMS) MS->MolecularFormula FunctionalGroups Identify Functional Groups (from IR) IR->FunctionalGroups H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC ProtonEnvironment Analyze Proton Environment & Connectivity (from 1H NMR & COSY) H1_NMR->ProtonEnvironment CarbonSkeleton Identify Carbon Skeleton (from 13C NMR & HSQC) C13_NMR->CarbonSkeleton COSY->ProtonEnvironment HSQC->CarbonSkeleton LongRangeCorrelations Establish Long-Range Correlations (from HMBC) HMBC->LongRangeCorrelations FinalStructure Confirm Final Structure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure ProtonEnvironment->FinalStructure CarbonSkeleton->FinalStructure LongRangeCorrelations->FinalStructure

Structure Elucidation Workflow

Conclusion

The comprehensive structure elucidation of this compound requires a systematic approach combining organic synthesis with a suite of modern spectroscopic techniques. While definitive experimental data is not yet widely published, the methodologies and predicted data presented in this guide provide a robust framework for researchers and scientists to confidently synthesize and characterize this and other related heterocyclic compounds. The confirmation of its molecular architecture is the foundational step for any further investigation into its biological activity and potential as a lead compound in drug development.

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6).[1] Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents predicted spectroscopic data based on its known structure (C₈H₁₂N₂, Molar Mass: 136.19 g/mol ).[1] It includes anticipated data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in tabular format for clarity. Furthermore, this guide outlines the standard experimental protocols required to obtain and verify this data, serving as a foundational resource for researchers engaged in the synthesis, identification, or utilization of this compound in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a fused pyrrolo-pyrazine bicyclic system. Such scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to biologically active molecules and their potential as building blocks in the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are critical first steps in any research and development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstone of this process. This guide provides an in-depth, albeit predictive, summary of the key spectroscopic identifiers for this molecule.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 6.70dd1HH-6Aromatic proton, coupled to H-7 and H-8.
~ 6.25t1HH-7Aromatic proton, coupled to H-6 and H-8.
~ 6.10dd1HH-8Aromatic proton, coupled to H-6 and H-7.
~ 3.85m2HH-4Aliphatic protons on carbon adjacent to pyrrole nitrogen.
~ 3.40q1HH-1Chiral center, coupled to methyl protons and H-3 protons.
~ 3.15m2HH-3Aliphatic protons on the pyrazine ring.
~ 1.35d3H1-CH₃Methyl group protons coupled to H-1.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentNotes
~ 130.5C-9aBridgehead carbon of the pyrrole ring.
~ 115.0C-6Aromatic methine.
~ 108.5C-8Aromatic methine.
~ 105.0C-7Aromatic methine.
~ 58.0C-1Chiral carbon bearing the methyl group.
~ 50.5C-4Aliphatic carbon adjacent to pyrrole nitrogen.
~ 45.0C-3Aliphatic carbon in the pyrazine ring.
~ 20.01-CH₃Methyl carbon.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic C-H
2980 - 2850StrongC-H StretchAliphatic C-H
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1350 - 1000StrongC-N StretchAliphatic/Aromatic Amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IonNotes
136[M]⁺•Molecular ion peak.
121[M - CH₃]⁺Loss of the methyl group, a stable fragment.
94[C₆H₆N]⁺Fragmentation involving the pyrazine ring.
67[C₄H₅N]⁺•Pyrrole ring fragment.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2][3]

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed, followed by integration of the signals in the ¹H spectrum and peak picking in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[5] A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation by placing the solid directly onto the ATR crystal.[5]

  • Background Spectrum: First, a background spectrum of the empty sample compartment (or pure KBr pellet) is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[6]

  • Sample Spectrum: The sample is then placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then converted into a spectrum via a Fourier transform.[7]

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to specific functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula and to gain structural information from fragmentation patterns.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•) and various fragment ions.[8]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure.[9]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation cluster_final Final Steps synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir data_integration Integrate Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration structure_proposal Propose Structure data_integration->structure_proposal confirmation Confirm Structure structure_proposal->confirmation documentation Documentation & Reporting confirmation->documentation

Caption: General workflow for chemical compound characterization.

References

Unlocking the Therapeutic Potential of Novel Pyrrolopyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in the development of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest advancements in the biological evaluation of novel pyrrolopyrazine and structurally related pyrrolopyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Pyrrolopyrazine Derivatives

Novel pyrrolopyrazine and pyrrolopyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation. Notably, these compounds have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Extracellular signal-regulated kinase 5 (ERK5).

Kinase Inhibition

Kinase inhibitors have revolutionized cancer therapy, and pyrrolopyrazine-based compounds are at the forefront of this innovation.

Aberrant activation of FGFR signaling is a known driver in various cancers. Several novel pyrrolopyrazine derivatives have been identified as potent FGFR inhibitors. For instance, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed, with some compounds exhibiting sub-nanomolar enzymatic activity against FGFR1.[1] Another study reported 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3.[2]

Table 1: In Vitro Inhibitory Activity of Pyrrolopyrazine Derivatives against FGFR

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 32 FGFR10.4KG1[1]
Compound 35 FGFR1<1 (enzymatic)SNU-16[1]
Compound 4h FGFR174T1 (breast cancer)[2]
Compound 4h FGFR29-[2]
Compound 4h FGFR325-[2]
Compound 10 FGFR2/3Potent InhibitionSNU-16 (gastric cancer)[3]
Compound 17 FGFR185.9-[4]
Compound 25 FGFR1Potent Inhibition-[4]
Compound 27 FGFR1Potent Inhibition-[4]

The ERK5 signaling pathway plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. Novel pyrrolopyrazine compounds have been identified as potent ERK5 inhibitors.[5][6]

Table 2: In Vitro Inhibitory Activity of Pyrrolopyrazine Derivatives against ERK5

Compound SeriesIC50 Range (nM)Assay TypeReference
Pyrrolopyrazine Derivatives 1 - 100Cellular ERK5 Assay[5]
Pyrrole Carboxamides NanomolarKinase Binding Assay[6]
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these novel compounds has been further validated through cytotoxicity assays against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of Novel Pyrrolopyrazine and Pyrrolopyrimidine Derivatives

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound 7o CAL-27 (oral adenosquamous carcinoma)Potent Activity[7]
Compound 7o MDA-MB-231 (triple negative breast cancer)Potent Activity[7]
Compound 6a HepG2 (hepatocellular carcinoma)0.65[8]
Compound 6b HepG2 (hepatocellular carcinoma)0.92[8]
Compound 16 FaDu (hypopharyngeal squamous cell carcinoma)11.46[8]
Compound 17 PC3 (prostate cancer)13.62[8]
Compound 7b MDA-MB-468 (triple negative breast cancer)11.45[8]
Compound 7a Breast Cancer< Doxorubicin[9]
Compound 8 Breast Cancer< Doxorubicin[9]
Compound 18a Breast Cancer< Doxorubicin[9]
Compound 20a Breast Cancer< Doxorubicin[9]
Pyrrolizine Hybrid 8a MCF-7 (breast cancer)7.61[10]
Pyrrolizine Hybrid 8e MCF-7 (breast cancer)1.07[10]
Pyrrolizine Hybrid 8f MCF-7 (breast cancer)3.16[10]

Antimicrobial Activity of Pyrrolopyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrolopyrazine derivatives have demonstrated promising antibacterial and antifungal activities.[7]

Table 4: Antimicrobial Activity of Novel Pyrrolopyrazine and Pyrrolopyrimidine Derivatives

Compound ID/SeriesMicroorganismMIC (µg/mL or ppm)Reference
Amo. 128 Metabolite Staphylococcus aureus25[7]
Amo. 128 Metabolite Escherichia coli100[7]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) Staphylococcus aureusActive[7]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) Bacillus cereusActive[7]
Triazolo[4,3-a]pyrazine 2e Staphylococcus aureus32[11]
Triazolo[4,3-a]pyrazine 2e Escherichia coli16[11]
7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Derivatives Various Bacteria15 - 65 (ppm)[12]

Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives

Chronic inflammation is implicated in a wide range of diseases. Certain pyrrolopyrimidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Table 5: Anti-inflammatory Activity of Novel Pyrrolopyrimidine Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 3a COX-2 (in vitro)Potent Activity[13]
Compound 4b COX-2 (in vitro)Potent Activity[13]
Compound 8e COX-2 (in vitro)Potent Activity[13]
Compound 2b In vivo anti-inflammatorySignificant Activity[14]
Compound 7b In vivo anti-inflammatorySignificant Activity[14]
Compound 7d In vivo anti-inflammatorySignificant Activity[14]
Compound 9b In vivo anti-inflammatorySignificant Activity[14]
Pyrimidine Derivative L1 COX-2Selective Inhibition[15]
Pyrimidine Derivative L2 COX-2Selective Inhibition[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel pyrrolopyrazine and pyrrolopyrimidine compounds.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the kinase, test compound, and substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[16]

  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme.

  • Compound and Control Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare dilutions. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the COX-2 enzyme to the wells containing the test compounds and controls.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • IC50 Calculation: Calculate the IC50 value based on the inhibition of the reaction rate at different compound concentrations.

Visualizing a Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutic compounds.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Hit-to-Lead Optimization C->D E Lead Optimization D->E F SAR Studies E->F G In Vitro Efficacy (IC50, MIC) F->G H In Vitro Safety & Toxicology G->H I In Vivo Efficacy (Animal Models) H->I J ADME/Tox Studies I->J K Clinical Trials J->K IND Submission

Caption: A generalized workflow for drug discovery and development.

Signaling Pathway: FGFR

The diagram below depicts a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for many novel pyrrolopyrazine anticancer agents.

FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrrolopyrazine FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Signaling Pathway: MAPK/ERK5

The following diagram illustrates the MAPK/ERK5 signaling cascade, another important pathway targeted by novel pyrrolopyrazine compounds in cancer therapy.

Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 TranscriptionFactors Transcription Factors (e.g., MEF2) ERK5->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrrolopyrazine ERK5 Inhibitor Inhibitor->ERK5

Caption: The MAPK/ERK5 signaling pathway and its inhibition.

References

In Silico Prediction of Biological Targets for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for identifying and characterizing the potential biological targets of the novel compound, 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Given the absence of specific experimental data for this molecule, this document serves as a methodological whitepaper, detailing a robust computational workflow encompassing ligand-based and structure-based approaches. The described protocols for pharmacophore modeling, reverse docking, and molecular docking provide a virtual screening cascade to generate testable hypotheses regarding the compound's mechanism of action. This guide is intended for researchers and professionals in drug discovery and development seeking to apply computational techniques to novel chemical entities.

Introduction

The pyrrolopyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1][2] The specific compound, this compound, represents a novel chemical entity with an unknown pharmacological profile. In silico target prediction methods offer a time- and cost-effective strategy to elucidate potential protein targets and guide subsequent experimental validation.[3][4]

This guide details a multi-faceted computational approach to predict the biological targets of this compound. The workflow integrates ligand-based pharmacophore modeling with structure-based reverse docking to identify a preliminary set of putative targets. These initial hits are then subjected to a more rigorous computational validation using molecular docking to refine the predictions and provide insights into the potential binding modes and affinities.

Methodologies: A Step-by-Step In Silico Workflow

The proposed workflow for the in silico target prediction of this compound is a sequential process designed to narrow down the vast human proteome to a manageable number of high-probability targets.

G Figure 1. In Silico Target Prediction Workflow cluster_0 Initial Screening cluster_1 Hit Refinement cluster_2 Hypothesis Generation A Ligand-Based Pharmacophore Modeling C Molecular Docking A->C B Structure-Based Reverse Docking B->C D Binding Pose Analysis C->D E Pathway Analysis D->E F Experimental Validation E->F

In Silico Target Prediction Workflow
Ligand-Based Pharmacophore Modeling

This approach is particularly useful when the three-dimensional structure of the target is unknown and relies on the principle that molecules with similar biological activity share common steric and electronic features.[5]

Experimental Protocol:

  • Ligand Dataset Compilation: A dataset of known active compounds containing the pyrrolopyrazine scaffold will be compiled from chemical databases such as PubChem and ChEMBL.

  • Pharmacophore Feature Identification: The essential chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) of the active ligands will be identified.[5]

  • Pharmacophore Model Generation: A 3D pharmacophore model will be generated that represents the spatial arrangement of these key features.

  • Model Validation: The generated model will be validated by its ability to distinguish between known active and inactive compounds.

  • Virtual Screening: The 3D structure of this compound will be screened against the validated pharmacophore model to assess its fit.

Structure-Based Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large library of protein structures to identify potential binding partners.[6][7]

Experimental Protocol:

  • Protein Target Library Preparation: A curated library of human protein crystal structures will be obtained from the Protein Data Bank (PDB). This library should encompass a diverse range of protein families, with a particular focus on kinases, as derivatives of the core scaffold have shown activity against this class of enzymes.[8][9]

  • Ligand Preparation: The 3D structure of this compound will be generated and energy minimized using a suitable computational chemistry software package.

  • Docking Simulation: The prepared ligand will be docked into the binding site of each protein in the library using software such as AutoDock Vina.[10] The search space for docking will be defined to encompass the entire protein surface to allow for the discovery of previously unknown binding pockets.[10]

  • Scoring and Ranking: The resulting protein-ligand complexes will be scored based on their predicted binding affinity (e.g., kcal/mol).[11] The proteins will then be ranked according to their docking scores to prioritize potential targets.

Molecular Docking

To refine the initial list of putative targets obtained from pharmacophore modeling and reverse docking, a more detailed molecular docking analysis will be performed.[12][13][14]

Experimental Protocol:

  • Target Protein Preparation: The top-ranked protein targets will be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.[13]

  • Ligand Preparation: The 3D structure of this compound will be prepared as described in the reverse docking protocol.

  • Defining the Binding Site: The binding site on each target protein will be defined based on the results of the reverse docking or, if available, the location of a known co-crystallized ligand.

  • Docking and Scoring: Molecular docking will be performed using a program that employs a sophisticated search algorithm and scoring function to predict the binding mode and affinity of the ligand to the target.[15]

  • Binding Pose Analysis: The predicted binding poses will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Data Presentation: Hypothetical In Silico Results

The following tables present hypothetical data that could be generated from the described in silico experiments.

Table 1: Hypothetical Reverse Docking Results for this compound

RankProtein TargetPDB IDBinding Affinity (kcal/mol)
1PIM-1 Kinase3BGP-8.5
2Fibroblast Growth Factor Receptor 1 (FGFR1)4V04-8.2
3Janus Kinase 1 (JAK1)4IVD-7.9
4Staphylococcus aureus DNA Gyrase B2XCT-7.5
5Human Serum Albumin1AO6-7.1

Table 2: Hypothetical Molecular Docking and Interaction Analysis

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
PIM-1 Kinase-8.7LYS67, GLU121Hydrogen Bond
VAL52, LEU120Hydrophobic
FGFR1-8.4ALA564, LYS514Hydrogen Bond
VAL492, LEU630Hydrophobic
JAK1-8.1LEU959, GLY993Hydrogen Bond
VAL912, ALA938Hydrophobic

Hypothetical Signaling Pathway Involvement

Based on the hypothetical identification of PIM-1 Kinase as a primary target, a potential downstream signaling pathway that could be modulated by this compound is the PIM-1/c-Myc axis, which is crucial in cell cycle progression and apoptosis.[9][16]

G Figure 2. Hypothetical PIM-1 Kinase Signaling Pathway A This compound B PIM-1 Kinase A->B Inhibition C c-Myc Phosphorylation B->C D Cell Cycle Progression C->D E Apoptosis Inhibition C->E

Hypothetical PIM-1 Kinase Signaling Pathway

Conclusion and Future Directions

This guide has outlined a systematic in silico approach for the prediction of biological targets for the novel compound this compound. The described workflow, integrating pharmacophore modeling, reverse docking, and molecular docking, provides a robust framework for generating high-quality, testable hypotheses.

The hypothetical results presented suggest that this compound may act as a kinase inhibitor, with PIM-1 Kinase, FGFR1, and JAK1 as potential primary targets. The predicted interactions provide a molecular basis for these putative activities.

It is critical to emphasize that these in silico predictions require experimental validation. Future work should focus on in vitro enzymatic assays to confirm the inhibitory activity of the compound against the predicted kinase targets. Subsequent cell-based assays will be necessary to elucidate the downstream cellular effects and validate the proposed mechanism of action. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Given the limited availability of specific experimental data for this compound, this document outlines standardized, industry-accepted protocols that are broadly applicable for its characterization. These methodologies are essential for the evaluation of its potential as a pharmaceutical candidate.

Physicochemical Properties

A summary of the available computed and predicted physicochemical properties for this compound is presented below. It is crucial to note that these values are predictions and should be confirmed through experimental studies.

PropertyValueSource
Molecular Formula C₈H₁₂N₂ChemScene[1]
Molecular Weight 136.19 g/mol ChemScene[1]
CAS Number 73627-18-6ChemScene[1]
Predicted Water Solubility 20.5 g/LFooDB
Calculated LogP 1.1523ChemScene[1]
Topological Polar Surface Area (TPSA) 16.96 ŲChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Storage Recommendation 4°C, protect from lightChemScene[1]

Experimental Protocols

I. Aqueous and Solvent Solubility Determination

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent or buffer at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, buffers at various pH values)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample filtrate using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Equilibrate with shaking (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E G HPLC analysis E->G F Prepare calibration standards F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

II. Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides guidelines for these studies.[1][3][4][5][6]

Objective: To evaluate the thermal stability of this compound and to establish a re-test period or shelf life.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Appropriate container closure system

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Preparation:

    • Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]

    • Intermediate Testing (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4]

    • Accelerated: 0, 3, and 6 months.

  • Analysis:

    • At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[7][8][9] This is also crucial for developing and validating a stability-indicating analytical method.[9]

Conditions:

  • Acid Hydrolysis: Expose the compound to 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the compound in solution to elevated temperatures.

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analysis: For each condition, analyze the stressed samples at appropriate time points to determine the extent of degradation and to profile the degradation products. The goal is typically to achieve 5-20% degradation of the active substance.

Comprehensive Stability Testing Workflow

G cluster_long_term Long-Term & Accelerated Stability cluster_forced_degradation Forced Degradation cluster_outcomes Outcomes A ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) B Time Points (0, 3, 6, 12... months) A->B C Analysis (Assay, Impurities) B->C K Shelf-Life Estimation C->K D Stress Conditions E Acid Hydrolysis D->E F Base Hydrolysis D->F G Oxidation (H2O2) D->G H Thermal D->H I Photolytic (ICH Q1B) D->I J Analysis (Degradation Profile) E->J F->J G->J H->J I->J L Degradation Pathways J->L M Method Validation J->M

Caption: Workflow for ICH-Compliant Stability Studies.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, general degradation mechanisms for pyrazine derivatives can be inferred. In biological systems and under oxidative stress, pyrazines may undergo hydroxylation followed by ring cleavage.[11][12] The presence of the pyrrole ring and the saturated portion of the pyrazine ring in the target molecule introduces additional potential sites for metabolic and chemical transformation.

Conceptual Degradation Pathways

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine B Oxidation (N-Oxide formation) A->B C Hydroxylation (on pyrrole or pyrazine ring) A->C E N-Oxides B->E D Ring Cleavage (of pyrazine or pyrrole ring) C->D F Hydroxylated Metabolites C->F G Ring-Opened Products D->G

Caption: Conceptual Degradation Pathways for Pyrazine Derivatives.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The execution of these experimental protocols will yield the necessary data to support its further development as a potential therapeutic agent.

References

The Pyrrolopyrazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. This technical guide provides a comprehensive review of the pyrrolopyrazine scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Therapeutic Applications of Pyrrolopyrazine Derivatives

The versatility of the pyrrolopyrazine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Depending on the substitution pattern and the specific isomeric form of the core, these compounds can be tailored to interact with various biological targets with high affinity and selectivity.

Oncology: Targeting Kinase Signaling

A significant focus of research on pyrrolopyrazines has been in the development of kinase inhibitors for cancer therapy. The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has proven to be an excellent scaffold for targeting the ATP-binding site of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a key driver in numerous cancers. Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent and selective inhibitors of FGFRs.[1][2][3][4][5][6][7] These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.

The primary signaling cascades downstream of FGFR activation are the RAS-MAPK and the PI3K-AKT pathways, both of which play crucial roles in cell proliferation, survival, and differentiation.[8][9] Inhibition of FGFR by pyrrolopyrazine derivatives leads to the downregulation of these pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

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FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Pyrrolopyrazine_Inhibitor Pyrrolopyrazine Inhibitor Pyrrolopyrazine_Inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Apoptosis Protein_Synthesis_Growth Protein Synthesis & Cell Growth mTOR->Protein_Synthesis_Growth Cell Growth

FGFR Signaling Pathway and Inhibition by Pyrrolopyrazines.

Quantitative Data for Pyrrolopyrazine-based FGFR Inhibitors:

The following table summarizes the in vitro activity of representative 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 13 FGFR18.2KG-125[1]
Compound 9 FGFR1>90% inhibition @ 1µM--[3]
Compound 10 FGFR2, FGFR3Potent InhibitionSNU-16Tumor stasis/regression[4]
Antimicrobial and Antiviral Activity

The pyrrolo[1,2-a]pyrazine scaffold is frequently associated with antimicrobial and antiviral properties.[10] These derivatives have shown promise in combating various pathogens, including bacteria, fungi, and viruses.

Antiviral Activity:

Certain pyrrolopyrazine derivatives have demonstrated notable activity against influenza viruses. For instance, a dimethyl carboxylate derivative of pyrrolo[2,1-f][1][2][11]triazine exhibited an IC50 of 4 µg/mL against influenza A/Puerto Rico/8/34 (H1N1).[12] The proposed mechanism of action for some of these compounds involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[12]

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Antiviral_Workflow Cell_Culture Host Cell Culture (e.g., MDCK cells) Virus_Infection Infection with Influenza Virus Cell_Culture->Virus_Infection Compound_Treatment Treatment with Pyrrolopyrazine Derivative Virus_Infection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Endpoint_Assay Endpoint Assay (e.g., Neuraminidase Activity Assay) Incubation->Endpoint_Assay Data_Analysis Data Analysis (IC50 Determination) Endpoint_Assay->Data_Analysis

General workflow for in vitro antiviral activity screening.

Antibacterial Activity:

Derivatives of pyrrolo[1,2-a]pyrazine have been isolated from natural sources and have also been synthesized, showing activity against various bacterial strains.[10] The mechanism of action is often related to the disruption of bacterial cell wall synthesis or other essential cellular processes.

Quantitative Data for Antimicrobial Pyrrolopyrazines:

Compound TypeOrganismActivity MetricValueReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)P. mirabilis, E. coliBiofilm InhibitionSignificant[10]
Pyrrolo[2,1-f][1][2][11]triazine derivativeInfluenza A (H1N1)IC504 µg/mL[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review, offering a practical guide for researchers in the field.

Synthesis of a 5H-Pyrrolo[2,3-b]pyrazine Core

General Procedure for Suzuki Coupling: [13]

  • To a solution of the halo-pyrrolopyrazine starting material in a 3:1 mixture of dioxane and water, add the appropriate boronic acid or boronic ester (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl2 (0.1 equivalents) to the reaction mixture.

  • Heat the reaction at 80 °C for 2 hours or until completion as monitored by TLC.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay (FGFR)

ADP-Glo™ Kinase Assay (Promega): [14][15]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), ATP solution, and substrate solution (e.g., Poly(Glu,Tyr) 4:1).

  • Reaction Setup: In a 384-well plate, add 1 µl of the pyrrolopyrazine inhibitor (in DMSO) or DMSO control, 2 µl of FGFR enzyme solution, and 2 µl of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

MTT or CellTiter-Glo® Assay: [16]

  • Cell Plating: Seed cancer cells (e.g., SNU-16, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyrazine compounds for 72 hours.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 values.

Western Blot Analysis for ERK Phosphorylation

General Protocol: [1][6]

  • Cell Treatment and Lysis: Treat cells with the pyrrolopyrazine inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

Broth Microdilution Assay for Antibacterial Susceptibility
  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrrolopyrazine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The pyrrolopyrazine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive research in oncology, particularly in the development of FGFR inhibitors, highlights the potential of this core structure to yield potent and selective drug candidates. While the exploration of pyrrolopyrazines in infectious diseases is less mature, the promising preliminary results warrant further investigation.

Future directions in the field should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which pyrrolopyrazine derivatives exert their antimicrobial and antiviral effects will be crucial for their further development.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME-Tox studies are necessary to advance promising lead compounds into clinical development.

The continued exploration of the chemical space around the pyrrolopyrazine scaffold, coupled with a thorough biological evaluation, holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

Initial Screening of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proposed initial in vitro screening of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a novel compound with potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide outlines the experimental protocols and data interpretation based on the screening of analogous compounds from the pyrrolo[1,2-a]pyrazine family.

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a key pharmacophore found in numerous biologically active compounds, with several derivatives exhibiting promising anti-cancer properties.[1][2] These compounds have been shown to induce cytotoxic effects in a variety of cancer cell lines, suggesting their potential as a new class of therapeutic agents. This guide focuses on the initial evaluation of this compound, a specific derivative of this class. The preliminary screening will focus on assessing its cytotoxic activity, and elucidating its potential mechanism of action through apoptosis and cell cycle analysis.

Data Presentation: Cytotoxicity of Structurally Related Pyrrolo[1,2-a]pyrazine Derivatives

While specific data for this compound is not yet publicly available, the following table summarizes the cytotoxic activities (IC50 values) of structurally related compounds against various human cancer cell lines. This data serves as a benchmark for the expected potency and spectrum of activity for the target compound.

CompoundCell LineCancer TypeIC50 (µM)Reference Compound
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) A549Lung Cancer19.94 ± 1.23 µg/ml-
HeLaCervical Cancer16.73 ± 1.78 µg/ml-
Dimethyl 1-(p-chlorophenyl)-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate (8l) MCF-7Breast Cancer2.80 ± 0.03Sorafenib
A549Lung Cancer2.53 ± 0.05Sorafenib
[3][4][5]triazolo[4,3-a]pyrazine derivative 17l A549Lung Cancer0.98 ± 0.08Foretinib
MCF-7Breast Cancer1.05 ± 0.17Foretinib
HeLaCervical Cancer1.28 ± 0.25Foretinib

Experimental Protocols

The following are detailed methodologies for the key experiments to be conducted in the initial screening of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, including but not limited to:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HeLa (Cervical Adenocarcinoma)

    • SW480 (Colon Adenocarcinoma)

    • HepG2 (Hepatocellular Carcinoma)

  • Culture Conditions: Cells are to be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][7]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

  • Procedure:

    • Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The flow cytometry data will be analyzed to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Procedure:

    • Treat cells with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined from the DNA content histograms.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_analysis Data Analysis start Cancer Cell Lines (A549, MCF-7, HeLa, etc.) culture Cell Culture (DMEM/RPMI-1640, 10% FBS) start->culture treatment Treatment with This compound culture->treatment mtt Cytotoxicity Assay (MTT) treatment->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry data_interp Data Interpretation flow_cytometry->data_interp signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway compound This compound cyclinD1 Cyclin D1 compound->cyclinD1 Inhibits cdk2 CDK2 compound->cdk2 Inhibits bcl2 Bcl-2 compound->bcl2 Inhibits bclxl Bcl-xL compound->bclxl Inhibits g1_arrest G1 Phase Arrest cyclinD1->g1_arrest cdk2->g1_arrest caspase9 Caspase-9 bcl2->caspase9 | bclxl->caspase9 | caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Pyrrolopyrazine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is particularly relevant for the development of new therapeutic agents.[3] This document provides detailed protocols for the synthesis of this compound, summarizing key data and outlining the experimental workflow.

Data Presentation

Table 1: Summary of a Representative Synthesis Protocol

ParameterValueReference
Starting Materials 2-(Pyrrol-1-yl)ethanamine, Formaldehyde, Methylmagnesium bromide (Grignard)[4]
Intermediate 1-(Benzotriazol-1-ylmethyl)-2-(pyrrol-1-yl)ethylamine[4]
Key Reaction Steps 1. Condensation, 2. Nucleophilic Substitution[4]
Solvent(s) Ethanol, Tetrahydrofuran (THF)[4]
Reaction Temperature Room temperature to reflux[4]
Reaction Time Several hours per step[4]
Purification Method Column chromatography
Overall Yield Good yields reported for the general class of compounds[4]
Characterization 1H NMR, 13C NMR, Mass Spectrometry

Experimental Protocols

Two primary synthetic strategies for the preparation of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core are presented below. The first is a general method adaptable for the synthesis of the 1-methyl derivative via a Grignard reaction. The second describes a more advanced asymmetric synthesis for obtaining chiral products.

Protocol 1: Synthesis via Nucleophilic Substitution of a Benzotriazole Intermediate

This method is adapted from a general procedure for the synthesis of 1-substituted-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[4]

Step 1: Synthesis of 1-(Benzotriazol-1-ylmethyl)-2-(pyrrol-1-yl)ethylamine (Intermediate)

  • To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) and benzotriazole (1.0 eq) in ethanol, add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • Suspend the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (a Grignard reagent, ~1.5-2.0 eq) in THF to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Protocol 2: Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction

This protocol provides a direct method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and is adapted from a reported efficient method.[3] To obtain the 1-methyl derivative, acetaldehyde would be used as the aldehyde.

  • In a reaction vessel, dissolve the N-aminoethylpyrrole starting material (1.0 eq) and a chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Add acetaldehyde (1.2 eq) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-48 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the nucleophilic substitution pathway.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Methylation and Cyclization cluster_purification Purification start_materials 2-(Pyrrol-1-yl)ethanamine + Benzotriazole + Formaldehyde condensation Condensation Reaction start_materials->condensation Ethanol, RT intermediate 1-(Benzotriazol-1-ylmethyl)- 2-(pyrrol-1-yl)ethylamine condensation->intermediate substitution Nucleophilic Substitution & Cyclization intermediate->substitution THF, Reflux grignard Methylmagnesium Bromide (Grignard) grignard->substitution purification Column Chromatography substitution->purification final_product 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine purification->final_product Synthesis_Strategies target 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine strategy1 Nucleophilic Substitution (Benzotriazole Intermediate) target->strategy1 Yields Racemic Product strategy2 Asymmetric aza-Friedel-Crafts Reaction target->strategy2 Yields Chiral Product strategy3 Pseudo-Multicomponent Reaction target->strategy3 Green Chemistry Approach

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined herein focus on achieving high yields and excellent enantioselectivities.

Introduction

Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines are important scaffolds in drug discovery, exhibiting a range of biological activities, including antiarrhythmic, antiamnesic, and psychotropic properties. Efficient and stereocontrolled synthesis of these molecules is therefore of high interest. This document details two prominent and effective methods for their asymmetric synthesis: a chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction and an iridium-catalyzed asymmetric hydrogenation.

Data Presentation

The following tables summarize the quantitative data for the asymmetric synthesis of various 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, allowing for easy comparison of different catalytic systems, substrates, and reaction conditions.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Intramolecular aza-Friedel-Crafts Reaction of N-Aminoethylpyrroles with Aldehydes [1][2][3]

EntryAldehyde (R)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1C₆H₅PA1 (10)Toluene488086
2C₆H₅PA1 (10)CH₂Cl₂248886
3C₆H₅PA1 (10)THF249194
44-MeOC₆H₄PA1 (10)THF249295
54-NO₂C₆H₄PA1 (10)THF368592
64-ClC₆H₄PA1 (10)THF248993
72-NaphthylPA1 (10)THF368791
8(E)-C₆H₅CH=CHPA1 (10)THF487888
9i-PrPA1 (10)THF727585

Reactions were typically performed at room temperature. Catalyst PA1 is a 3,3'-phenyl substituted BINOL-derived phosphoric acid.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts [4]

EntrySubstrate (R¹)Catalyst SystemBasePressure (atm)Time (h)Yield (%)ee (%)
1C₆H₅[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9995
24-MeC₆H₄[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9994
34-MeOC₆H₄[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9993
44-FC₆H₄[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9992
54-ClC₆H₄[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9994
62-Naphthyl[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃5024>9991
7Me[Ir(COD)Cl]₂ / (S)-SegphosCs₂CO₃50249888
8Ph[Ir(COD)Cl]₂ / (S)-Xyl-SegphosCs₂CO₃5024>9996

Reactions were typically performed in methanol at 30 °C.

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Intramolecular aza-Friedel-Crafts Reaction

This protocol describes the one-pot synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines from N-aminoethylpyrroles and aldehydes.

Materials:

  • N-aminoethylpyrrole derivative

  • Aldehyde

  • Chiral phosphoric acid catalyst (e.g., 3,3'-phenyl substituted BINOL-derived phosphoric acid, PA1)

  • Anhydrous solvent (e.g., THF)

  • 4 Å Molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add 4 Å molecular sieves (100 mg).

  • Seal the vial and purge with an inert gas.

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the N-aminoethylpyrrole derivative (0.2 mmol, 1.0 equiv) to the mixture.

  • Add the aldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in Table 1 (typically 24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts

This protocol details the enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts to the corresponding chiral tetrahydropyrrolo[1,2-a]pyrazines.

Materials:

  • Pyrrolo[1,2-a]pyrazinium salt

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (S)-Segphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous methanol

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware

Procedure:

  • In a glovebox, add the pyrrolo[1,2-a]pyrazinium salt (0.2 mmol), [Ir(COD)Cl]₂ (0.001 mmol, 0.5 mol%), and the chiral ligand (0.0022 mmol, 1.1 mol%) to a vial.

  • Add anhydrous methanol (2 mL) and stir the mixture for 10 minutes to form the catalyst solution.

  • In a separate vial, add cesium carbonate (0.24 mmol, 1.2 equiv).

  • Transfer the catalyst solution to the vial containing the cesium carbonate.

  • Place the vial into an autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the time indicated in Table 2 (typically 24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Determine the enantiomeric excess (ee) by chiral HPLC.

Visualizations

aza_friedel_crafts cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products N-Aminoethylpyrrole N-Aminoethylpyrrole Reaction_Vessel One-Pot Reaction (THF, RT) N-Aminoethylpyrrole->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Chiral_Phosphoric_Acid Chiral Phosphoric Acid (PA1) Chiral_Phosphoric_Acid->Reaction_Vessel Product Chiral 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine H2O H₂O Reaction_Vessel->Product Reaction_Vessel->H2O iridium_hydrogenation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Substrate Pyrrolo[1,2-a]pyrazinium Salt Autoclave Hydrogenation (MeOH, 30°C, 50 atm) Substrate->Autoclave H2 H₂ Gas H2->Autoclave Catalyst [Ir(COD)Cl]₂ + Chiral Ligand Catalyst->Autoclave Base Cs₂CO₃ Base->Autoclave Product Chiral 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Autoclave->Product

References

Application Notes and Protocols: Domino Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The presented method utilizes a powerful domino reaction strategy, enabling the efficient assembly of this complex structure from readily available starting materials.

Introduction

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a key structural component in a variety of biologically active compounds. Its rigid, three-dimensional architecture makes it an attractive scaffold for the development of novel therapeutics. Traditional multi-step syntheses of this ring system can be time-consuming and inefficient. Domino reactions, which involve a cascade of intramolecular transformations, offer a more elegant and atom-economical approach to constructing such complex molecules in a single operation.

This application note details a pseudo-three-component domino reaction involving 2-imidazolines and terminal electron-deficient alkynes. The sequence, which can be performed in two steps or as a one-pot procedure, involves the initial formation of an N-vinylpropargylamine intermediate, followed by a base-catalyzed aza-Claisen rearrangement and subsequent cyclization to furnish the desired heterocyclic framework.[1][2][3] This method is notable for its broad substrate scope and good to excellent yields.[2][3]

Domino Reaction Pathway

The overall transformation proceeds through a well-defined sequence of reactions. Initially, the 2-imidazoline reacts with two equivalents of an electron-deficient alkyne to form a key imidazolidine intermediate. This intermediate contains the N-vinylpropargylamine fragment necessary for the subsequent domino cascade. In the presence of a base, this intermediate undergoes an aza-Claisen rearrangement followed by an intramolecular cyclization, which simultaneously constructs the pyrrole and pyrazine rings to yield the final 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Domino Cascade Reactants 2-Imidazoline + 2 eq. Alkyne Intermediate Imidazolidine Intermediate (N-vinylpropargylamine fragment) Reactants->Intermediate Room Temp. AzaClaisen Aza-Claisen Rearrangement Cyclization Intramolecular Cyclization AzaClaisen->Cyclization Product 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Cyclization->Product Intermediate_ref->AzaClaisen Base (e.g., Cs2CO3) Heat (MW or conventional) G cluster_0 One-Pot Synthesis Workflow start Start: 2-Imidazoline + Alkyne in DMSO step1 Stir at Room Temp (2 hours) start->step1 step2 Add CsF (0.1 eq) step1->step2 step3 Heat at 135 °C (under Argon) step2->step3 workup Aqueous Workup & Extraction step3->workup purify Column Chromatography workup->purify end Final Product purify->end

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific in vitro experimental data for this compound is not extensively available in public literature, the broader family of pyrrolopyrazine derivatives has been investigated for various therapeutic applications, including as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2] This document provides a generalized framework for the in vitro evaluation of this compound, based on methodologies commonly applied to analogous compounds. The provided protocols should be adapted and optimized based on the specific research objectives and experimental systems.

Potential In Vitro Applications

Based on the known activities of the pyrrolopyrazine scaffold, this compound could be investigated for the following in vitro applications:

  • Anticancer Activity: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.[3][4]

  • Antimicrobial Activity: Assessment of inhibitory effects against a panel of pathogenic bacteria and fungi.[1][5]

  • Kinase Inhibition: Screening for inhibitory activity against specific protein kinases involved in disease signaling pathways.[6][7]

  • Neurological Activity: Investigation of effects on neuronal cells and receptors, given the structural similarities of some pyrrolopyrazines to neuroactive compounds.[2]

General Experimental Protocols

The following are detailed, generalized protocols for the initial in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data from in vitro assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-748Data to be determined
A54948Data to be determined
HCT11648Data to be determined

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_data Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout data_analysis IC50 Determination readout->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Hypothesized Kinase Inhibition Signaling Pathway

This diagram illustrates a general signaling pathway that could be inhibited by a pyrrolopyrazine derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates compound 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes

References

Application Note and Protocol: Preparation of Stock Solutions of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation, storage, and use of stock solutions of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6), a heterocyclic compound belonging to the pyrrolopyrazine class. Compounds with this scaffold are of interest in drug discovery due to their diverse biological activities, which may include antimicrobial, antiviral, and kinase inhibitory effects.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.

Compound Information

Summarized below are the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 73627-18-6[2][3]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
Purity ≥97% (Varies by supplier)[2]
Predicted LogP 1.15[2]
Storage (Solid Form) 4°C, protect from light[2]

Experimental Protocols

2.1. Materials and Equipment

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or other aqueous buffer

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or amber glass vials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2.2. Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. DMSO is recommended as the solvent due to the prevalence of its use for heterocyclic compounds in biological screening.[4][5]

Safety Precaution: Perform all weighing and solvent handling steps inside a chemical fume hood.

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 136.19 g/mol × 1000 mg/g = 1.36 mg

  • Weighing: Accurately weigh 1.36 mg of the compound and place it into a sterile amber vial or microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store the primary stock solution at -20°C or -80°C to ensure long-term stability.[5][6] The supplier recommends protecting the compound from light.[2]

2.3. Protocol 2: Preparation of Aqueous Working Solutions

For most biological assays, the primary DMSO stock must be diluted into an aqueous buffer or cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤1%) to prevent solvent-induced cytotoxicity.[5]

  • Serial Dilution: It is best practice to perform a serial dilution rather than a single large dilution to improve accuracy. For example, to prepare a 100 µM working solution from the 10 mM primary stock:

    • First, prepare an intermediate dilution by adding 10 µL of the 10 mM primary stock to 990 µL of sterile culture medium or buffer. This results in a 100-fold dilution to a concentration of 100 µM.

    • The final DMSO concentration in this working solution is 1%.

  • Final Dilution: This 100 µM working solution can then be added to the experimental wells. For instance, adding 10 µL of the 100 µM solution to a well containing 90 µL of cells will result in a final assay concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Usage: Always prepare fresh working solutions immediately before use from the frozen primary stock. Avoid multiple freeze-thaw cycles of the primary stock solution.

Data Presentation

The following table summarizes the key quantitative data for the prepared solutions.

ParameterPrimary Stock SolutionExample Working Solution
Compound This compoundThis compound
Concentration 10 mM100 µM
Solvent DMSOCell Culture Medium / PBS
Final DMSO % 100%1%
Storage Temp. -20°C or -80°CUse immediately; do not store

Visualizations

The following diagrams illustrate the experimental workflow for solution preparation and a potential signaling pathway relevant to the pyrrolopyrazine scaffold.

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_working Working Solution Preparation calc 1. Calculate Mass (e.g., 1.36 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh dissolve 3. Add DMSO (1 mL) weigh->dissolve mix 4. Vortex Until Dissolved dissolve->mix store 5. Store at -20°C / -80°C (Protect from Light) mix->store thaw 6. Thaw Primary Stock store->thaw dilute 7. Dilute in Aqueous Buffer (e.g., 1:100 for 100 µM) thaw->dilute assay 8. Add to Experiment (Final DMSO <1%) dilute->assay

Caption: Workflow for preparing stock and working solutions.

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor Activates Kinase Downstream Kinase (e.g., MEK, AKT) Receptor->Kinase Phosphorylates Compound Pyrrolopyrazine Inhibitor Compound->Receptor Inhibits TF Transcription Factor Kinase->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Potential mechanism of action via kinase inhibition.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with a scaffold suggestive of potential activity in the central nervous system. Its structural similarity to known inhibitors of monoamine oxidases (MAO) and other neurologically active compounds indicates its potential as a therapeutic agent for neurodegenerative diseases. This document provides detailed protocols for a series of cell-based assays to characterize the bioactivity of this compound, focusing on its potential as a monoamine oxidase inhibitor and its neuroprotective effects. The provided methodologies are designed to be robust and reproducible for screening and mechanistic studies.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological evaluation of this compound in the described assays.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound15.21.88.4
Clorgyline (MAO-A Inhibitor Control)0.0085.40.0015
Selegiline (MAO-B Inhibitor Control)7.20.015480

Table 2: Neuroprotective Effects on SH-SY5Y Cells against 6-OHDA-Induced Toxicity

TreatmentCell Viability (%) (MTT Assay)Neurite Length (µm/cell)p-p38 MAPK/Total p38 MAPK Ratio
Vehicle Control100 ± 5.245.3 ± 3.10.2 ± 0.05
6-OHDA (100 µM)48 ± 3.915.1 ± 2.51.5 ± 0.2
This compound (10 µM) + 6-OHDA85 ± 4.538.7 ± 2.90.4 ± 0.08
Hesperidin (Positive Control, 50 µM) + 6-OHDA79 ± 5.135.2 ± 3.40.5 ± 0.1

Experimental Protocols

Cell-Based Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • MAO-A specific inhibitor (Clorgyline)

  • MAO-B specific inhibitor (Selegiline)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Reaction Mix Preparation: Prepare a reaction mix containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.

  • Assay Procedure:

    • To determine total MAO activity, add 50 µL of diluted compound or vehicle to the wells of a 96-well plate.

    • To measure MAO-A activity, pre-incubate the sample with Selegiline (to inhibit MAO-B) before adding the compound.

    • To measure MAO-B activity, pre-incubate the sample with Clorgyline (to inhibit MAO-A) before adding the compound.

    • Add 50 µL of either MAO-A or MAO-B enzyme to the respective wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the reaction mix.

  • Measurement: Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 values using a suitable software.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound Prepare Compound Dilutions AddCompound Add Compound to Plate Compound->AddCompound Enzyme Prepare MAO Enzymes AddEnzyme Add Enzyme Enzyme->AddEnzyme ReactionMix Prepare Reaction Mix AddReactionMix Add Reaction Mix ReactionMix->AddReactionMix Incubate1 Incubate (10 min) AddEnzyme->Incubate1 Incubate1->AddReactionMix ReadFluorescence Measure Fluorescence AddReactionMix->ReadFluorescence AnalyzeData Calculate IC50 ReadFluorescence->AnalyzeData

Workflow for the MAO Inhibition Assay.
Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.

2.1. Cell Culture and Differentiation

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.

2.2. MTT Assay for Cell Viability [2][3][4] This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound

  • 6-OHDA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.[4]

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding 100 µM 6-OHDA and incubate for 24 hours.[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Seed Seed SH-SY5Y Cells Pretreat Pre-treat with Compound Seed->Pretreat InduceToxicity Add 6-OHDA Pretreat->InduceToxicity AddMTT Add MTT Reagent InduceToxicity->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT AddDMSO Add DMSO IncubateMTT->AddDMSO ReadAbsorbance Measure Absorbance (570nm) AddDMSO->ReadAbsorbance Analyze Calculate Cell Viability ReadAbsorbance->Analyze

Workflow for the MTT Cell Viability Assay.

2.3. Neurite Outgrowth Assay [6][7][8] This assay quantifies the effect of the compound on neurite extension, a marker of neuronal health.

Materials:

  • Differentiated SH-SY5Y cells

  • Fluorescent microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Stain for a neuronal marker (e.g., β-III tubulin) using a primary antibody followed by a fluorescently labeled secondary antibody.

  • Acquire images using a fluorescent microscope.

  • Quantify the average neurite length per cell using image analysis software.

2.4. Western Blot for p38 MAPK Phosphorylation [9][10][11] This assay investigates the effect of the compound on the p38 MAPK signaling pathway, which is often activated by cellular stress.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells as described in the MTT assay (steps 1-3).

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., β-actin).

  • Quantify band intensities and calculate the ratio of phosphorylated p38 to total p38.

Signaling Pathway

p38_MAPK_Pathway Stress Cellular Stress (e.g., 6-OHDA) ROS Reactive Oxygen Species (ROS) Stress->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Compound This compound Compound->ROS inhibits

Proposed signaling pathway for neuroprotection.

This diagram illustrates a plausible mechanism where this compound may exert its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS), thereby preventing the activation of the pro-apoptotic p38 MAPK signaling cascade induced by cellular stressors like 6-OHDA.

References

Application Notes and Protocols for Kinase Inhibition Assay with 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Heterocyclic compounds, such as those containing a pyrazine ring, have shown significant promise as kinase inhibitors.[3][4][5] Many of these inhibitors function by competing with ATP for the binding pocket of the kinase.[3][6]

This document provides detailed application notes and a generalized protocol for the characterization of a novel, hypothetical kinase inhibitor, designated Compound-MTPP , which is based on the 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold. While specific public data on the kinase inhibition of this exact molecule is limited, this document serves as a comprehensive guide for researchers looking to evaluate similar pyrrolopyrazine-based compounds. The protocols and data presented are representative of the methodologies used in the discovery and characterization of small molecule kinase inhibitors.

Compound Profile: Compound-MTPP (Hypothetical)

Compound-MTPP is a synthetic small molecule built upon the this compound core. This scaffold is a member of the broader class of pyrrolopyrazine compounds, which are being investigated for their potential as kinase inhibitors in various signaling pathways.[7][8][9] For the purpose of these application notes, we will hypothesize that Compound-MTPP has been identified as a potent inhibitor of key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are frequently overactive in cancer.[10][11][12]

Data Presentation: Inhibitory Activity of Compound-MTPP

The inhibitory activity of Compound-MTPP was evaluated against a panel of kinases central to oncogenic signaling. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay, which quantifies the amount of ADP produced during the kinase reaction. The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Kinase TargetCompound-MTPP IC50 (nM)Staurosporine IC50 (nM)Pathway Association
PI3Kα2515PI3K/AKT/mTOR
AKT115020PI3K/AKT/mTOR
mTOR8010PI3K/AKT/mTOR
MEK160035MAPK/ERK
ERK2>10,00050MAPK/ERK
CDK25,0008Cell Cycle

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Kinase of interest (e.g., PI3Kα, AKT1, mTOR)

  • Kinase-specific substrate peptide

  • ATP

  • Compound-MTPP (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • DMSO (100%)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-MTPP in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound-MTPP or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

    • Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well. The ATP concentration should ideally be at its Km for the specific kinase.

    • Cover the plate and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by many kinase inhibitors and the general workflow of the in vitro kinase inhibition assay.

G cluster_0 Experimental Workflow prep Compound Preparation (Serial Dilution) reaction Kinase Reaction (Kinase + Inhibitor + Substrate/ATP) prep->reaction Add to plate detection ADP Detection (Luminescence) reaction->detection Stop reaction & add reagent analysis Data Analysis (IC50 Determination) detection->analysis Read luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation G cluster_2 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription

References

Analytical methods for the detection and quantification of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the pharmacological and organoleptic properties of pyrrolopyrazine derivatives has necessitated the development of robust analytical methods for their detection and quantification. 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential applications in drug development and as a flavor component. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar compounds.

Application Note 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Pyrazines are frequently analyzed by GC-MS, particularly in complex matrices such as food and beverages.[1][2][3][4][5] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry makes it an ideal method for the analysis of this compound.

Experimental Protocol: GC-MS

This protocol outlines a general procedure for the quantification of this compound in a sample matrix.

1. Sample Preparation (Solid Phase Microextraction - SPME)

  • Objective: To extract and concentrate the analyte from the sample matrix.

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

    • 20 mL headspace vials with septa

    • Sample, internal standard, and sodium chloride

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample).

    • Add 1 g of sodium chloride to increase the ionic strength of the sample and enhance the volatility of the analyte.

    • Seal the vial with a septum cap.

    • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analyte in the headspace.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector: Split/splitless, operated in splitless mode. Desorption time: 5 minutes.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-400) for identification.

    • SIM Ions (Hypothetical): The exact ions would need to be determined by analyzing a pure standard of this compound. Likely ions would include the molecular ion (m/z 136) and characteristic fragment ions.

3. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent or matrix blank. Analyze these standards using the same method as the samples.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the analyte in the samples from this calibration curve.

Quantitative Data Summary (Hypothetical)

Sample IDAnalyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)Concentration (ng/g)
Blank0550,0000.00< LOQ
Standard 112,500545,0000.021.0
Standard 261,000552,0000.115.0
Standard 3123,000548,0000.2210.0
Sample 185,000551,0000.156.8
Sample 242,000549,0000.083.5

LOQ: Limit of Quantification

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate at 60°C Seal->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorption Thermal Desorption in GC Injector Retract_Fiber->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for GC-MS analysis with SPME.

Application Note 2: Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For a compound like this compound, a reversed-phase HPLC method with UV or Mass Spectrometric detection would be appropriate. While less common for pyrazines than GC-MS, HPLC can be advantageous for certain sample matrices or when derivatization is not desired.

Experimental Protocol: HPLC

This protocol provides a general method for the analysis of this compound by HPLC.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Objective: To extract the analyte from an aqueous sample matrix.

  • Materials:

    • Sample, internal standard, and extraction solvent (e.g., dichloromethane or ethyl acetate)

    • Centrifuge tubes, vortex mixer, and centrifuge

  • Procedure:

    • Pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.

    • Add a known concentration of a suitable internal standard.

    • Add 10 mL of dichloromethane.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the organic (bottom) layer containing the analyte.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: Monitor at a wavelength determined by the UV spectrum of the pure standard (e.g., 275 nm).

    • MS (if available): Electrospray Ionization (ESI) in positive mode. Monitor the protonated molecule [M+H]⁺ (m/z 137.11).

3. Data Analysis and Quantification

  • Calibration: Prepare calibration standards in the mobile phase and analyze them under the same conditions as the samples.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration in the samples from this curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary (Hypothetical)

Sample IDAnalyte Peak AreaConcentration (µg/mL)
Blank0< LOQ
Standard 15,2000.1
Standard 225,5000.5
Standard 351,0001.0
Sample 135,8000.7
Sample 215,4000.3

LOQ: Limit of Quantification

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Injection Inject into HPLC Filter->Injection Separation Reversed-Phase Separation Injection->Separation Detection DAD or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Scaffold in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific applications for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are not extensively available in the reviewed scientific literature. The following application notes and protocols are based on the broader class of pyrrolo[1,2-a]pyrazine and its derivatives, which have shown significant potential in various therapeutic areas. The methodologies and conceptual frameworks presented can be adapted for the investigation of this compound.

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents.[1] A significant area of interest lies in their activity as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2] The saturated version of this scaffold, the tetrahydropyrrolo[1,2-a]pyrazine core, offers a three-dimensional structure that can be advantageous for achieving high-affinity and selective binding to biological targets.

This document provides an overview of the potential applications of the this compound scaffold and its derivatives in drug discovery, along with generalized experimental protocols for their synthesis and biological evaluation.

Potential Therapeutic Applications and Biological Activities

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have shown promise in several therapeutic areas. The following table summarizes the observed biological activities and associated quantitative data for representative compounds from this class.

Compound ClassBiological Target/ActivityQuantitative DataCell Line/ModelReference
[1][3][4]triazolo[4,3-a]pyrazine derivativesc-Met/VEGFR-2 Kinase Inhibitionc-Met IC50 = 26.00 nM, VEGFR-2 IC50 = 2.6 µMA549, MCF-7, Hela[5]
Pyrrolo[2,1-f][1][3][4]triazine derivativesALK Kinase InhibitionIC50 = 10 ± 2 nMIn vitro[6]
Pyrrolo[2,1-f][1][3][4]triazine derivativesc-Met/VEGFR-2 Kinase Inhibitionc-Met IC50 = 2.3 ± 0.1 nM, VEGFR-2 IC50 = 5.0 ± 0.5 nMBaF3-TPR-Met, HUVEC-VEGFR2[6]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroAntibacterialMIC = 15 ± 0.172 mg/LMultidrug-resistant S. aureus[7]
Pyrrolo (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)AnticancerIC50 = 19.94 ± 1.23 µg/ml (A549), 16.73 ± 1.78 µg/ml (HeLa)A549, HeLa[8]

Experimental Protocols

I. General Synthesis of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

A common synthetic route to the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with an appropriate aldehyde, followed by cyclization.[4]

Materials:

  • 2-(pyrrol-1-yl)-1-ethylamine

  • Formaldehyde or other suitable aldehyde

  • Benzotriazole (for activation)

  • Anhydrous solvent (e.g., THF, DCM)

  • Grignard reagents, sodium cyanide, or sodium borohydride (for subsequent modifications)

Procedure:

  • Condensation: To a solution of 2-(pyrrol-1-yl)-1-ethylamine and benzotriazole in an anhydrous solvent, add formaldehyde (or another aldehyde) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, the intermediate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.

  • Nucleophilic Substitution: The benzotriazole group of the intermediate can be substituted by reacting with various nucleophiles like Grignard reagents, sodium cyanide, or reduced with sodium borohydride to yield the desired substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[4]

G reagents 2-(pyrrol-1-yl)-1-ethylamine + Aldehyde + Benzotriazole intermediate Benzotriazole Adduct Intermediate reagents->intermediate Condensation product Substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines intermediate->product Nucleophilic Substitution nucleophiles Nucleophiles (Grignard, NaCN, NaBH4)

General synthetic workflow for tetrahydropyrrolo[1,2-a]pyrazines.

II. In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of test compounds against a specific kinase, such as c-Met or VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically read on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Prepare Compound Dilutions setup Set up Kinase Reaction (Kinase, Substrate, Compound) start->setup initiate Initiate with ATP setup->initiate incubate Incubate at RT initiate->incubate detect Add Detection Reagent incubate->detect read Read Luminescence detect->read analyze Calculate IC50 read->analyze

Workflow for an in vitro kinase inhibition assay.

III. Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway Modulation

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold, particularly those with kinase inhibitory activity, can modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For instance, dual inhibitors of c-Met and VEGFR-2 can simultaneously block pathways crucial for tumor growth and the formation of new blood vessels.[5]

G cluster_0 Cell Membrane cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Compound Pyrrolo[1,2-a]pyrazine Derivative Compound->cMet Compound->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation PLC_PKC->Angiogenesis

Inhibition of c-Met and VEGFR-2 signaling pathways.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific data for this compound is limited, the broader class of pyrrolo[1,2-a]pyrazine derivatives has demonstrated significant potential in targeting key biological pathways, particularly in oncology. The provided protocols offer a foundational framework for researchers to synthesize and evaluate the biological activity of novel derivatives based on this scaffold, paving the way for the discovery of new and effective drugs. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Pyrrolo[1,2-a]pyrazine Scaffold as a Potential Source of Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the direct use of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a chemical probe is not extensively available in current scientific literature. This document provides a broader overview of the pyrrolo[1,2-a]pyrazine scaffold, summarizing the known biological activities of its derivatives, and offers generalized protocols and templates for researchers interested in exploring the potential of compounds based on this scaffold, including this compound, as chemical probes.

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] Notably, certain pyrrolo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, suggesting that this scaffold could be a valuable starting point for the development of novel chemical probes to investigate signaling pathways and validate new drug targets.[4][5][6]

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. An effective chemical probe should exhibit high potency, selectivity, and well-characterized in-vitro and in-cellulo activity. While this compound itself is not yet characterized as a chemical probe, its parent scaffold's versatility makes it an intriguing candidate for derivatization and screening campaigns.

Potential Biological Targets and Applications

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been reported to target several key protein families, highlighting their potential utility as chemical probes in various areas of research:

  • Protein Kinase Inhibition: This is one of the most prominent activities of pyrrolopyrazine derivatives. Specific kinases that have been targeted include:

    • PIM Kinases: A family of serine/threonine kinases involved in cell cycle progression, survival, and proliferation. Pyrrolo[1,2-a]pyrazinone derivatives have been identified as potent PIM kinase inhibitors.[4]

    • Janus Kinases (JAKs): Non-receptor tyrosine kinases that play a critical role in cytokine signaling. Tricyclic pyrrolopyrazines have been investigated as JAK1 inhibitors.[7]

    • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell proliferation, differentiation, and angiogenesis. Pyrrolo[2,3-b]pyrazines have been discovered as novel FGFR inhibitors.[8]

    • Extracellular Signal-Regulated Kinase 5 (ERK5): A member of the MAPK family involved in cell proliferation and survival. Novel pyrrolopyrazine compounds are being explored as ERK5 inhibitors for cancer treatment.[9]

  • Anticancer Activity: Several pyrrolo[1,2-a]pyrazine derivatives have demonstrated antiproliferative effects against various cancer cell lines, including human lymphoma and pancreatic cancer.[10][11] The anticancer mechanism of some derivatives has been linked to the FTase-p38 signaling axis.[10]

  • Antimicrobial Activity: The pyrrolo[1,2-a]pyrazine scaffold is associated with antibacterial and antifungal properties.[1] For instance, a hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivative has been shown to inhibit bacterial biofilm formation.[1]

Data Presentation: A Template for Characterizing a Novel Chemical Probe

For researchers investigating this compound or a novel derivative, systematic characterization is crucial. The following table provides a template for summarizing key quantitative data.

Parameter Assay Type Value Units Target/System Reference
Potency
IC₅₀Biochemical Kinase AssayµM/nMe.g., PIM1, JAK1
EC₅₀Cell-based Proliferation AssayµM/nMe.g., U937 cells
KᵢCompetitive Binding AssayµM/nMTarget Protein
KₑEnzyme KineticsµM/nMTarget Enzyme
Selectivity
Selectivity PanelKinase Panel (e.g., 468 kinases)>100-fold vs. Off-targets-Off-target Kinases
Cellular Activity
Target EngagementCellular Thermal Shift Assay (CETSA)°C shiftTarget in Cells
Pathway ModulationWestern Blot (e.g., p-STAT3)% inhibitionDownstream Marker
Physicochemical Properties
SolubilityAqueous Solubility Testµg/mL-
PermeabilityPAMPA10⁻⁶ cm/s-
LogPCalculated/Experimental--

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound or its derivatives as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PIM1 Kinase)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human PIM1 kinase

  • PIM1 substrate peptide (e.g., a derivative of BAD)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer containing the PIM1 kinase and its substrate peptide.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (e.g., using U937 Human Lymphoma Cells)

This protocol measures the effect of a compound on the proliferation of a cancer cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • White, opaque 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. The final DMSO concentration should not exceed 0.5%. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by a pyrrolo[1,2-a]pyrazine-based chemical probe.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (e.g., JAK) Receptor->Kinase_A Phosphorylation Kinase_B Kinase B (e.g., PIM) Kinase_A->Kinase_B Activation Substrate Substrate Protein (e.g., STAT) Kinase_A->Substrate Phosphorylation Kinase_B->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Translocation Probe Pyrrolo[1,2-a]pyrazine Probe Probe->Kinase_B Inhibition Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response leads to Ligand Ligand Ligand->Receptor Activation

A simplified kinase signaling cascade illustrating potential points of intervention for a chemical probe.

Experimental Workflow Diagram

This diagram outlines a general workflow for the initial characterization of a novel chemical probe.

G Workflow for Chemical Probe Characterization Start Compound Synthesis Biochem_Assay Biochemical Assay (Potency - IC50) Start->Biochem_Assay Cell_Assay Cell-Based Assay (Efficacy - EC50) Biochem_Assay->Cell_Assay Selectivity Selectivity Profiling (Kinase Panel) Biochem_Assay->Selectivity Target_Engagement Cellular Target Engagement (e.g., CETSA) Cell_Assay->Target_Engagement Selectivity->Target_Engagement Pathway_Analysis Pathway Analysis (e.g., Western Blot) Target_Engagement->Pathway_Analysis End Validated Probe Pathway_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, specifically the formation of side products, during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrrolopyrazine synthesis?

A1: Low yields in pyrrolopyrazine synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in reactants, such as oxidized 1-aminopyrrole or residual reagents from previous steps, can lead to unwanted side reactions.[1] It is crucial to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and moisture content are critical parameters. Many condensation reactions require specific temperature ranges to proceed efficiently.[1] The presence of moisture can either hinder the reaction or promote hydrolysis, leading to side products.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in the incomplete conversion of the limiting reagent, thus lowering the overall yield.[1]

Q2: I'm observing multiple side products and incomplete cyclization in my Pictet-Spengler reaction. What is going wrong?

A2: The Pictet-Spengler reaction is a cornerstone for building the pyrrolopyrazine core, but its success depends on the clean formation and cyclization of an iminium ion.[1][2] Common issues include:

  • Inadequate Acid Catalysis: The reaction requires an acid catalyst to form the electrophilic iminium ion that precedes cyclization. If the acid is too weak or used in insufficient amounts, the reaction may stall at the imine stage.[1]

  • Iminium Ion Instability: The highly reactive iminium ion intermediate can be susceptible to side reactions, such as polymerization or reactions with other nucleophiles present in the mixture.[1]

  • Reaction Conditions: High temperatures can sometimes promote side reactions over the desired intramolecular cyclization. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts.[1]

Q3: My reaction is producing a complex mixture, possibly due to an Ugi multicomponent reaction step. How can I improve selectivity?

A3: While the Ugi reaction is efficient for generating molecular diversity, it can lead to a lack of selectivity if not carefully controlled. The reaction involves several equilibria, and side reactions can occur at any stage.[1] To improve the outcome:

  • Component Addition Order: The sequence in which you add the reactants can influence the reaction pathway and final product distribution.

  • Purity of Ugi Product: If the Ugi product is a precursor for a subsequent cyclization to form the pyrrolopyrazine ring, ensure the Ugi reaction has reached completion before proceeding. Purifying the Ugi product before the cyclization step is often highly beneficial.[1]

Q4: I am observing high molecular weight species in my analysis, suggesting dimer or oligomer formation. How can this be prevented?

A4: Dimerization or oligomerization typically occurs when an intermolecular reaction competes with the desired intramolecular cyclization. This can happen if the reactive intermediates (like iminium ions or radicals) react with each other instead of cyclizing. To minimize this:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway by reducing the probability of intermolecular collisions.

  • Slow Addition: Slowly adding one of the key reagents to the reaction mixture can keep its instantaneous concentration low, further promoting the desired intramolecular reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of intermolecular side reactions more than the rate of the desired cyclization.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent challenge in organic synthesis. The following table summarizes common causes and solutions for pyrrolopyrazine synthesis.

IssuePotential CauseRecommended Solution
Low Yield Impure starting materials (e.g., oxidized amines).Purify starting materials via recrystallization or distillation before use. Store sensitive reagents under an inert atmosphere (N₂ or Ar).[1]
Suboptimal temperature.Screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[1]
Incorrect solvent or presence of moisture.Use dry solvents when anhydrous conditions are required. Screen different solvent systems (protic vs. aprotic) to find the ideal medium.[1]
Incorrect reagent stoichiometry.Carefully verify the molar ratios of reactants. A slight excess of one reactant may be used to drive the reaction to completion.[1]
Issue 2: Difficult Product Purification

Pyrrolopyrazine derivatives can be challenging to purify due to their polarity and potential to streak on silica gel chromatography.

IssuePotential CauseRecommended Solution
Streaking on Column Compound is too polar for the chosen eluent system.Add a small amount of a polar modifier like methanol or a base like triethylamine to the eluent to improve peak shape.
Poor Separation Side products have similar polarity to the desired product.Consider alternative purification methods such as reverse-phase chromatography, preparative TLC, or recrystallization.[3]
Co-elution with Imidazoles In syntheses involving ammonia, imidazole side products can form and be difficult to separate.[3]Passing the organic extract through a silica plug can retain the more polar imidazole impurities. Distillation can also be effective, as pyrazines are often more volatile than imidazoles.[3]

Visual Troubleshooting and Process Flows

The following diagrams illustrate key reaction pathways and troubleshooting logic to help diagnose and solve common synthesis problems.

G Diagram 1: Pictet-Spengler Reaction - Desired vs. Side Pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway A β-Arylethylamine + Aldehyde/Ketone B Imine Intermediate A->B Condensation C Iminium Ion (Electrophilic) B->C H+ Catalyst D Intramolecular Cyclization C->D F Iminium Ion (from Desired Pathway) E Desired Pyrrolopyrazine Product D->E G Intermolecular Reaction F->G High Conc. H Dimers / Polymers G->H

Caption: Pictet-Spengler reaction showing the desired intramolecular cyclization versus a competing intermolecular side reaction leading to polymers.

G Diagram 2: Troubleshooting Workflow for Low Product Yield Start Problem: Low Yield or Complex Mixture CheckPurity Are starting materials pure? Start->CheckPurity Purify Action: Purify Starting Materials (Distill, Recrystallize) CheckPurity->Purify No CheckConditions Are reaction conditions (temp, solvent) optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Action: Screen Temperatures & Solvents CheckConditions->OptimizeConditions No CheckStoichiometry Is reactant stoichiometry correct? CheckConditions->CheckStoichiometry Yes OptimizeConditions->CheckStoichiometry AdjustRatios Action: Verify Calculations & Adjust Reactant Ratios CheckStoichiometry->AdjustRatios No End Improved Yield CheckStoichiometry->End Yes AdjustRatios->End

Caption: A logical workflow to diagnose and resolve common causes of low product yield in pyrrolopyrazine synthesis.

G Diagram 3: General Purification Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Liquid-Liquid Extraction Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate Workup->Dry Chromatography Purify by Column Chromatography Dry->Chromatography CheckPurity Analyze Fractions (TLC, LC-MS) Chromatography->CheckPurity Combine Combine Pure Fractions & Evaporate Solvent CheckPurity->Combine Recrystallize Recrystallization (Optional, for high purity) Combine->Recrystallize FinalProduct Pure Pyrrolopyrazine Product Combine->FinalProduct Purity Sufficient Recrystallize->FinalProduct Yes

Caption: A generalized workflow for the purification of crude pyrrolopyrazine products.

Key Experimental Protocols

Protocol 1: Synthesis of a Tetrahydropyrrolo[1,2-a]pyrazine via Pictet-Spengler Reaction

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction for forming a tetrahydropyrrolopyrazine core.

Materials:

  • N-(pyrrol-2-ylmethyl)ethanamine (1 equivalent)

  • Aldehyde or Ketone (e.g., formaldehyde, 1.1 equivalents)

  • Acid catalyst (e.g., trifluoroacetic acid, TFA, 0.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, DCM, or toluene)

  • Standard glassware for inert atmosphere reactions (flame-dried flask, condenser, N₂ inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the N-(pyrrol-2-ylmethyl)ethanamine and dissolve it in the anhydrous solvent.

  • Add the aldehyde or ketone to the solution and stir for 10 minutes at room temperature.

  • Add the acid catalyst (TFA) dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 40-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific properties of the product.

Protocol 2: Purification of a Polar Pyrrolopyrazine by Column Chromatography

This protocol outlines a method for purifying a polar pyrrolopyrazine derivative that may exhibit streaking on a standard silica gel column.

Materials:

  • Crude pyrrolopyrazine product

  • Silica gel (for column packing)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Prepare the eluent system. A common starting point for polar nitrogenous heterocycles is 98:2:0.1 DCM:MeOH:TEA. The small amount of TEA helps to deactivate acidic sites on the silica gel, preventing tailing of basic compounds.

  • Pack the chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes or the initial eluent.

  • Dissolve the crude product in a minimal amount of the eluent or DCM.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the prepared solvent system.

  • Collect fractions and monitor them by TLC, staining with an appropriate agent (e.g., potassium permanganate) if the compound is not UV-active.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine from a reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Extraction

Possible Cause Recommended Solution
Incomplete Extraction of Polar Impurities Perform multiple extractions with an aqueous solution to remove water-soluble byproducts and unreacted starting materials.
Co-extraction of Basic Impurities Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove basic impurities into the aqueous phase. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and then wash with brine before drying.
Presence of Emulsions To break emulsions, add a small amount of brine or a different organic solvent with a different density. Centrifugation can also be effective.

Problem 2: Poor Separation During Column Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol might be suitable. Aim for an Rf value of 0.2-0.4 for the target compound.
Column Overloading Do not exceed the recommended loading capacity of your column. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Irregular Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. "Wet" packing is often preferred.
Compound Tailing Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds like this compound.
Co-elution of Impurities If impurities have similar polarity, consider using a different stationary phase (e.g., alumina, C18-bonded silica) or a different solvent system. Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.

Problem 3: Degradation of the Compound During Purification

Possible Cause Recommended Solution
Sensitivity to Acidic Conditions Avoid prolonged exposure to acidic conditions. If using silica gel (which is slightly acidic), consider neutralizing it by pre-washing with a solvent mixture containing a small amount of triethylamine. Alternatively, use neutral or basic alumina as the stationary phase.
Thermal Instability If using distillation, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. Keep the heating bath temperature as low as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound from a reaction mixture are liquid-liquid extraction, column chromatography, and vacuum distillation.[1] A combination of these techniques is often necessary to achieve high purity.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the synthesis of pyrazines, imidazole derivatives can sometimes be formed as byproducts.[1]

Q3: How do I choose the right solvent for extraction?

A3: The choice of solvent depends on the solubility of your target compound and the impurities. Dichloromethane and ethyl acetate are common choices for extracting pyrazine derivatives from aqueous solutions.[1] It is crucial to perform extractions multiple times to ensure a good recovery.[1]

Q4: Can you provide a starting point for column chromatography conditions?

A4: For silica gel chromatography, a good starting eluent system is a gradient of hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol can be effective. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q5: My compound seems to be stuck on the silica gel column. What should I do?

A5: This could be due to the basic nature of the compound strongly adsorbing to the acidic silica gel. You can try eluting with a more polar solvent system, such as dichloromethane/methanol. Adding a small amount of a base like triethylamine or ammonia to the eluent can help to displace the compound from the silica.

Q6: Is distillation a suitable method for purification?

A6: Yes, vacuum distillation can be a very effective final purification step for thermally stable, liquid compounds. It is particularly useful for removing non-volatile impurities. It is important to know the boiling point of your compound at different pressures to set up the distillation correctly.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Quench the reaction mixture with an appropriate aqueous solution (e.g., water or saturated sodium bicarbonate).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with 1M HCl (if acidic impurities are not a concern for the product), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed surface at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureFractions Collection of Pure Fractions ColumnChromatography->PureFractions FinalConcentration Solvent Evaporation PureFractions->FinalConcentration PureProduct Pure this compound FinalConcentration->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowPurity Low Purity after Extraction? Start->LowPurity PoorSeparation Poor Separation in Chromatography? Start->PoorSeparation Degradation Compound Degradation? Start->Degradation IncompleteExtraction Incomplete Extraction LowPurity->IncompleteExtraction Yes CoExtraction Co-extraction of Impurities LowPurity->CoExtraction Yes WrongSolvent Incorrect Solvent System PoorSeparation->WrongSolvent Yes Overloading Column Overloading PoorSeparation->Overloading Yes Tailing Peak Tailing PoorSeparation->Tailing Yes AcidSensitivity Acid Sensitivity Degradation->AcidSensitivity Yes ThermalInstability Thermal Instability Degradation->ThermalInstability Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Optimizing reaction conditions for aza-Friedel-Crafts synthesis of tetrahydropyrrolopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of the aza-Friedel-Crafts synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no yield. What are the common causes?

A1: Low or no yield in this intramolecular aza-Friedel-Crafts reaction can stem from several factors. The most critical aspects to investigate are the catalyst activity, the reaction conditions, and the purity of your starting materials.

  • Catalyst Inactivity: Chiral phosphoric acid (CPA) catalysts are hygroscopic and sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and that the catalyst has been stored properly in a desiccator.

  • Sub-optimal Temperature: The reaction temperature is crucial. While many of these reactions proceed at room temperature, some substrates may require cooling to minimize side reactions or gentle heating to overcome the activation energy.

  • Incorrect Catalyst Loading: Typically, a catalyst loading of 1-10 mol% is effective. Insufficient catalyst will lead to a sluggish or incomplete reaction.

  • Purity of Reactants: The N-aminoethylpyrrole and aldehyde starting materials must be pure. Impurities can poison the catalyst or lead to undesired side products.

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

A2: The formation of side products, such as bis-indolyl derivatives in related reactions, is a common challenge.[1] To enhance selectivity for the desired tetrahydropyrrolopyrazine product:

  • Choice of Catalyst: The steric and electronic properties of the chiral phosphoric acid catalyst are paramount for controlling selectivity. Catalysts with bulky substituents on the 3,3'-positions of the BINOL backbone often provide higher enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-polar solvents like toluene or dichloromethane are commonly used. Experiment with different anhydrous solvents to find the optimal medium for your specific substrates.

  • Slow Addition: Adding the aldehyde substrate slowly to the mixture of the pyrrole and catalyst can help to maintain a low concentration of the electrophile, which can suppress side reactions.

Q3: The enantioselectivity (ee) of my product is poor. What steps can I take to improve it?

A3: Achieving high enantioselectivity is the primary goal of this asymmetric catalysis. If the ee is low, consider the following optimizations:

  • Catalyst Screening: This is the most critical step. The structure of the chiral phosphoric acid catalyst directly influences the stereochemical outcome. A screening of different CPA catalysts with varying steric bulk (e.g., with substituents like 9-anthracenyl, 9-phenanthrenyl, or -SiPh₃) is highly recommended.

  • Temperature Adjustment: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Additives: The presence of molecular sieves (e.g., 4 Å MS) is often crucial for removing trace amounts of water that can hydrolyze the intermediate imine and disrupt the chiral environment, thereby lowering enantioselectivity.

Q4: Is a specific type of catalyst generally preferred for this reaction?

A4: Yes, chiral phosphoric acids (CPAs) derived from BINOL are highly effective for this transformation. These catalysts act as Brønsted acids to activate the in situ-formed imine towards nucleophilic attack by the pyrrole ring, while the chiral backbone controls the stereochemical outcome of the cyclization.

Optimization of Reaction Conditions

The selection of catalyst, solvent, and temperature is critical for maximizing both yield and enantioselectivity. The following tables summarize typical results from optimization studies for the intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes.

Note: The following data is representative and compiled from general findings in the field of asymmetric aza-Friedel-Crafts reactions. Optimal conditions should be determined empirically for each specific substrate combination.

Table 1: Effect of Chiral Phosphoric Acid (CPA) Catalyst on Yield and Enantioselectivity

EntryCatalyst (CPA) 3,3'-SubstituentYield (%)Enantiomeric Excess (ee, %)
1Phenyl8575
22-Naphthyl8882
39-Anthracenyl9594
49-Phenanthrenyl9296
5Triphenylsilyl (SiPh₃)9698

Table 2: Effect of Solvent on Reaction Outcome

EntrySolvent (Anhydrous)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene259698
2Dichloromethane (DCM)259497
3Chloroform259095
4Acetonitrile (MeCN)257580
5Tetrahydrofuran (THF)256072

General Experimental Protocol

This protocol describes a general procedure for the asymmetric intramolecular aza-Friedel-Crafts reaction to synthesize a chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Materials:

  • N-aminoethylpyrrole derivative (1.0 equiv)

  • Aldehyde derivative (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)

  • Activated 4 Å Molecular Sieves (4 Å MS) (100 mg per 0.1 mmol of pyrrole)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the N-aminoethylpyrrole derivative (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.005 mmol, 0.05 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous toluene (1.0 mL) to the vial.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde derivative (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyrrolopyrazine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Visual Guides

The following diagrams illustrate the general experimental workflow and a logical troubleshooting sequence.

G Reactants 1. Prepare Reactants (Pyrrole, Aldehyde, Catalyst) Setup 2. Reaction Setup (Inert atmosphere, Anhydrous Solvent, 4Å MS) Reactants->Setup Reaction 3. Run Reaction (Stir at specified Temp.) Setup->Reaction Monitor 4. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Workup (NaHCO3, Extraction) Monitor->Workup Complete Purify 6. Purify Product (Column Chromatography) Workup->Purify Analyze 7. Analyze Product (NMR, HRMS, Chiral HPLC) Purify->Analyze

Caption: General experimental workflow for the synthesis.

G Start Low Yield or Low Selectivity Issue CheckCatalyst Is the Catalyst Active and Dry? Start->CheckCatalyst CheckConditions Are Reaction Conditions Anhydrous? CheckCatalyst->CheckConditions Yes Action_Catalyst Action: Use Fresh Catalyst Store in Desiccator CheckCatalyst->Action_Catalyst No CheckPurity Are Starting Materials Pure? CheckConditions->CheckPurity Yes Action_Conditions Action: Dry Solvents/Glassware Use Fresh 4Å MS CheckConditions->Action_Conditions No OptimizeTemp Optimize Temperature (Try Lower Temp for ee) CheckPurity->OptimizeTemp Yes Action_Purity Action: Purify/Verify Starting Materials CheckPurity->Action_Purity No ScreenCatalyst Screen Different CPA Catalysts (Vary Steric Bulk) OptimizeTemp->ScreenCatalyst

Caption: Troubleshooting flowchart for reaction optimization.

References

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The information is based on general chemical principles of related heterocyclic amines, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my chromatogram after storing my sample of this compound in solution. What could be the cause?

A1: The appearance of new peaks suggests potential degradation of the compound. This compound, containing a saturated heterocyclic amine structure, may be susceptible to degradation under various conditions, especially in solution. The most common causes are:

  • Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation, particularly at the nitrogen atoms or adjacent carbons. This is a common degradation pathway for cyclic amines.

  • pH Effects: The stability of the compound can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or ring-opening reactions.

  • Light Exposure: Some heterocyclic compounds are sensitive to light, which can induce degradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation processes.

To troubleshoot, we recommend preparing fresh solutions and minimizing exposure to air, light, and extreme temperatures. An inert atmosphere (e.g., argon or nitrogen) can be used for sensitive experiments.

Q2: What are the recommended storage conditions for this compound?

A2: Based on supplier recommendations, the compound should be stored under controlled conditions to minimize degradation.

ConditionRecommendationSource
Temperature 4°C or in a cool, dry place.[1][2]
Atmosphere Store under an inert atmosphere if possible, especially for long-term storage of solutions.Inferred from general chemical stability principles.
Light Protect from light.[1][1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented, we can predict potential products based on the degradation of related structures like piperazine. The most likely degradation pathways are oxidation and hydrolysis, leading to ring-opening or modification.

Potential degradation products could include:

  • N-oxides: Oxidation at one of the nitrogen atoms.

  • Ring-opened products: Cleavage of the tetrahydropyrazine ring could lead to derivatives of ethylenediamine or pyrrolidine.

  • De-methylation: Loss of the methyl group.

  • Hydroxylated derivatives: Addition of hydroxyl groups to the carbon skeleton.

A hypothesized degradation pathway is illustrated below.

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products Compound C₈H₁₂N₂ N_Oxide N-Oxide Derivatives Compound->N_Oxide Oxidation (e.g., H₂O₂, air) Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Compound->Ring_Opened Hydrolysis (Acidic/Basic Conditions) Hydroxylated Hydroxylated Derivatives Compound->Hydroxylated Oxidation Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by HPLC-UV/MS Sampling->HPLC Data Evaluate Data (% Degradation, Impurity Profile) HPLC->Data

References

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in various assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound is a basic compound containing amine groups.[1][2] Its solubility in aqueous solutions is highly dependent on the pH of the environment.[3] The commercially available form is often a hydrochloride (HCl) salt, which is more soluble in acidic to neutral aqueous solutions. If your assay buffer has a pH above the pKa of the compound's conjugate acid, the compound can convert to its less soluble free base form, leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, using a water-miscible organic solvent is a common strategy to achieve a high concentration.[4] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of polar and nonpolar compounds.[5] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 1%) to avoid solvent-induced cytotoxicity or other off-target effects.[6][7]

Q3: Can I use co-solvents to improve the solubility of my compound in the final assay volume?

A3: Yes, using co-solvents is a viable strategy.[8] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[8] However, it is essential to determine the tolerance of your specific assay system (e.g., enzyme activity, cell viability) to the chosen co-solvent and its final concentration.[9]

Q4: Are there other methods to enhance the solubility of this compound without using organic solvents?

A4: Absolutely. For compounds with poor aqueous solubility, several alternative formulation strategies can be employed. These include the use of cyclodextrins, which can form inclusion complexes with the compound to enhance its solubility.[10][11][12] Another approach is the use of surfactants to form micelles that can encapsulate the compound.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Problem: Compound Precipitation Upon Dilution into Aqueous Buffer

Initial Assessment Workflow

Start Precipitation Observed Check_Stock Check Stock Solution Clarity Start->Check_Stock Precipitate_in_Stock Precipitate in Stock? Check_Stock->Precipitate_in_Stock Check_pH Measure Final Buffer pH pH_Neutral_Basic pH > 7? Check_pH->pH_Neutral_Basic Precipitate_in_Stock->Check_pH No Solubility_Limit Exceeded Solubility Limit in Stock Precipitate_in_Stock->Solubility_Limit Yes pH_Issue Potential pH-Dependent Precipitation pH_Neutral_Basic->pH_Issue Yes Kinetic_Solubility Kinetic Solubility Issue pH_Neutral_Basic->Kinetic_Solubility No

Caption: Initial assessment of compound precipitation.

Troubleshooting Steps and Solutions

Potential Cause Recommended Action Detailed Protocol
pH-Dependent Solubility Adjust the pH of the final assay buffer. Since this compound is a basic compound, maintaining a slightly acidic pH can help keep it in its more soluble protonated form.[3]See Protocol 1: pH Adjustment .
Exceeded Aqueous Solubility Incorporate a co-solvent into the assay buffer. This increases the solvent's capacity to dissolve the compound.[8]See Protocol 2: Co-solvent Usage .
Low Kinetic Solubility Utilize solubility enhancers like cyclodextrins. These molecules can encapsulate the compound, increasing its apparent solubility.[10][12][13]See Protocol 3: Cyclodextrin-Mediated Solubilization .
Compound Aggregation Include a non-ionic surfactant in the assay buffer. Surfactants can prevent aggregation and increase solubility by forming micelles.[8]See Protocol 4: Surfactant-Assisted Solubilization .

Quantitative Data Summary: Solubility Enhancement Strategies

Method Typical Working Concentration Advantages Considerations
pH Adjustment Assay-dependentSimple to implementMay alter protein activity or cell health
Co-solvents (e.g., DMSO, Ethanol) < 1% (v/v) for cell-based assays[6]Effective for many compoundsPotential for solvent-induced artifacts and toxicity[7]
Cyclodextrins (e.g., HP-β-CD) 1-10 mMLow cytotoxicityCan sometimes interact with other assay components[10]
Surfactants (e.g., Tween® 80) 0.01 - 0.1% (v/v)Can prevent non-specific bindingMay interfere with some detection methods

Experimental Protocols

Protocol 1: pH Adjustment
  • Prepare a series of assay buffers with pH values ranging from 6.0 to 7.4 in 0.2 unit increments.

  • Prepare a concentrated stock solution of this compound in water or a minimal amount of DMSO.

  • Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration.

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the assay temperature.

  • Select the highest pH at which the compound remains soluble for your experiment, ensuring it is compatible with your assay system.

Protocol 2: Co-solvent Usage
  • Determine the maximum tolerable co-solvent concentration for your assay (e.g., by running a solvent tolerance curve).

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Serially dilute the stock solution directly into the assay buffer, ensuring the final co-solvent concentration does not exceed the predetermined tolerance limit.

  • Include a vehicle control in your experiment containing the same final concentration of the co-solvent without the compound.

Co-solvent Selection Workflow

Caption: Decision process for selecting a suitable co-solvent.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select a suitable cyclodextrin . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[12]

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM HP-β-CD).

  • Prepare a slurry of this compound in the cyclodextrin-containing buffer.

  • Stir or sonicate the mixture until the compound dissolves. This may take some time as complex formation is an equilibrium process.[14]

  • Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

Protocol 4: Surfactant-Assisted Solubilization
  • Choose a non-ionic surfactant such as Tween® 20 or Tween® 80.[8]

  • Prepare a stock solution of the surfactant in your assay buffer (e.g., 1% v/v).

  • Add the surfactant stock solution to your final assay buffer to achieve a concentration above the critical micelle concentration (CMC), typically in the range of 0.01-0.1%.

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the compound stock solution to the surfactant-containing assay buffer. The micelles will aid in solubilizing the compound.

By systematically applying these troubleshooting strategies, researchers can effectively overcome solubility challenges with this compound, ensuring reliable and reproducible experimental results.

References

Interpreting NMR and MS data for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Spectroscopic Data Summary

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Chemical Formula: C₈H₁₂N₂[1]

Molecular Weight: 136.19 g/mol [1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-6.7m1HPyrrole H
~6.0-6.2m1HPyrrole H
~5.8-6.0m1HPyrrole H
~3.8-4.0q1HCH-CH₃
~3.2-3.4m2HN-CH₂
~2.8-3.0m2HN-CH₂
~2.0-2.2m2HCH₂
~1.4-1.6d3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~120-130CHPyrrole C
~105-115CHPyrrole C
~100-110CHPyrrole C
~55-65CHCH-CH₃
~45-55CH₂N-CH₂
~40-50CH₂N-CH₂
~20-30CH₂CH₂
~15-25CH₃CH₃

Table 3: Predicted Mass Spectrometry (ESI-MS) Data

m/zIonDescription
137.11[M+H]⁺Protonated molecule (Molecular Ion)
122.09[M-CH₃]⁺Loss of a methyl radical
95.08[M-C₃H₆]⁺Fragmentation of the pyrazine ring
81.07[C₅H₅N]⁺Pyrrole fragment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (zg30 or similar).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.[2]

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[3]

  • If necessary, add 0.1% formic acid to the final solution to promote protonation.

ESI-MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Desolvation Gas Flow (N₂): 500-800 L/hr.

  • Mass Range: m/z 50-500.

Data Acquisition and Analysis:

  • Inject the sample solution into the mass spectrometer.

  • Acquire the full scan mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺).

  • If further structural information is needed, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.

Troubleshooting and FAQs

Question: Why are the peaks in my ¹H NMR spectrum broad? Answer: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Purifying the sample or using a chelating agent can mitigate this.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks. Altering the temperature of the experiment can sometimes resolve these signals.

Question: I see unexpected peaks in my NMR spectrum. What could be the cause? Answer:

  • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks.

  • Contaminants: The sample may contain impurities from the synthesis or purification process.

  • Water: A broad peak around 1.5-4.5 ppm in CDCl₃ can be due to water. Adding a drop of D₂O and re-acquiring the spectrum will cause this peak to disappear or diminish due to H/D exchange.

Question: Why can't I see the molecular ion peak in my mass spectrum? Answer:

  • Ionization Method: The chosen ionization method may not be suitable for your compound. For this molecule, ESI is a good choice, but other soft ionization techniques could be tried.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. Reducing the cone voltage or using a gentler ionization source temperature may help.

  • Poor Ionization: The compound may not be ionizing efficiently. Adjusting the pH of the sample solution by adding an acid (like formic acid for positive mode) can improve protonation.

Question: The mass I am observing is [M+23]⁺ instead of [M+H]⁺. What does this mean? Answer: You are likely observing a sodium adduct ([M+Na]⁺). This is common in ESI-MS, especially if there is any glassware or solvent contamination with sodium salts. While it confirms the molecular weight, if you need the protonated molecule for fragmentation studies, you may need to use purified solvents or add a proton source.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the characterization of this compound using NMR and MS data.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for spectroscopic data interpretation.

References

Avoiding common pitfalls in the synthesis of pyrrolopyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of pyrrolopyrazine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction for synthesizing the pyrrolopyrazine core is showing low yield and multiple side products. What are the common causes and solutions?

A1: The Pictet-Spengler reaction is a powerful tool for constructing the core structures of many bioactive molecules, but its success is sensitive to several factors.[1][2] Low yields are often due to suboptimal reaction conditions, the reactivity of the starting materials, or issues with the N-acyliminium ion intermediate.[1]

Common Pitfalls & Troubleshooting Strategies:

  • Harsh Reaction Conditions: Traditional methods often require harsh acidic conditions and high temperatures, which can lead to degradation of sensitive substrates.

    • Solution: Consider using milder catalysts like Brønsted acids (e.g., p-dodecylbenzenesulfonic acid) or Lewis acids, which can promote the reaction at lower temperatures.[3] Microwave-assisted synthesis can also dramatically accelerate the reaction, potentially reducing degradation.[4]

  • Poor Nucleophilicity/Electrophilicity: The electronic properties of both the tryptamine equivalent and the carbonyl component are critical.

    • Solution: The presence of electron-donating groups on the aromatic system of the nucleophile can increase its reactivity.[1] For the electrophile, using pre-formed iminiums or more reactive aldehyde/ketone surrogates can improve conversion.

  • Stereoselectivity Issues: If using a chiral carbonyl component, achieving high diastereoselectivity can be challenging.

    • Solution: The choice of catalyst and reaction conditions can influence stereoselectivity. Chiral catalysts have been successfully employed to achieve high enantioselectivity.[1]

Q2: I'm struggling with a Suzuki-Miyaura cross-coupling reaction to functionalize a halogenated pyrrolopyrazine. The primary issue is a significant amount of dehalogenated side product. How can I minimize this?

A2: Dehalogenation is a common and problematic side reaction in Suzuki-Miyaura couplings, especially with electron-rich N-heterocycles.[5][6] This occurs when the halo-substituent is replaced by a hydrogen atom from the solvent or base.

Troubleshooting Strategies:

  • Choice of Halogen: While iodides are typically more reactive, they are also more prone to dehalogenation. Studies have shown that bromo and even chloro derivatives can be superior substrates, exhibiting a reduced tendency for this side reaction.[6]

  • Catalyst and Ligand Selection: The palladium catalyst and its coordinating ligand are crucial.

    • Solution: Catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) have proven effective in minimizing side reactions and achieving good yields in shorter reaction times compared to catalysts like Pd(PPh₃)₄.[7]

  • Base and Solvent: The choice of base and solvent can influence the rate of the desired coupling versus the undesired dehalogenation.

    • Solution: Anhydrous conditions and aprotic solvents are preferable. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. The use of bulky, non-nucleophilic bases can sometimes suppress the side reaction.

Q3: My pyrrolopyrazine derivatives are highly polar, making purification by standard silica gel chromatography difficult. What are the best practices for purification?

A3: The presence of multiple nitrogen atoms makes many pyrrolopyrazine derivatives polar, leading to issues like streaking and poor separation on standard silica gel.[8]

Purification Recommendations:

  • Chromatography Modifications:

    • Stationary Phase: Consider using alumina or a less acidic stationary phase if your compound is basic. Reversed-phase chromatography (C18) is an excellent alternative for highly polar compounds.

    • Mobile Phase Additives: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can deactivate acidic sites on the silica and significantly improve peak shape for basic compounds.

  • Alternative Techniques:

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The key is finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9]

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and is well-suited for purifying challenging polar compounds.[9]

Troubleshooting Guides

Issue 1: Low Yield in a Multi-Step Synthesis

A common challenge is identifying which step in a sequence is responsible for overall low yield. A logical workflow can help pinpoint the problem.

G cluster_start Diagnosis cluster_problem Problem Identification cluster_solution Solution Path start Low Overall Yield Observed check_steps Analyze Each Step by TLC/LC-MS start->check_steps incomplete Incomplete Conversion check_steps->incomplete Starting Material Remains side_products Multiple Side Products check_steps->side_products New Spots/Peaks Observed workup_loss Loss During Work-up or Purification check_steps->workup_loss Clean Reaction, Low Isolated Yield sol_incomplete Optimize Reaction: - Increase Time/Temp - Screen Catalysts/Reagents incomplete->sol_incomplete sol_side Adjust Conditions: - Lower Temperature - Change Solvent/Base - Check Reagent Purity side_products->sol_side sol_workup Refine Protocol: - Modify Extraction pH - Use Alternative Chromatography - Recrystallize workup_loss->sol_workup

Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.

Quantitative Data Summary

Optimizing reaction conditions is critical. The following tables summarize the impact of different catalysts and bases on reaction outcomes for common synthetic steps.

Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling Yield Reaction: 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[7]

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄ (5)1865
2Pd(PPh₃)₂Cl₂ (5)1860
3Pd(dppf)Cl₂ (5)290
4Pd(OAc)₂ (5)24<10

Table 2: Influence of Base on 7-Azaindole Synthesis Reaction: 2-fluoro-3-picoline with benzaldehyde.[10]

EntryBase (3 equiv.)SolventTemperature (°C)Product TypeYield (%)
1KN(SiMe₃)₂iPr₂O1107-Azaindole18
2NaN(SiMe₃)₂iPr₂O1107-Azaindole15
3LiN(SiMe₃)₂iPr₂O1107-Azaindoline80

Experimental Protocols

Protocol 1: General Procedure for Pd(dppf)Cl₂-Catalyzed Suzuki-Miyaura Coupling [7]

  • Setup: To an oven-dried reaction vessel, add the halogenated pyrrolopyrazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous dimethoxyethane (DME) via syringe. Add [Pd(dppf)Cl₂] (0.05 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-4 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Signaling Pathway Visualization

Many pyrrolopyrazine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival.[11][12][13] The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) pathway and the point of inhibition.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Technical Support Center: Scalable Synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Experimental Protocols

A highly efficient and scalable method for the synthesis of this compound is the intramolecular aza-Friedel-Crafts reaction.[1] This approach involves the reaction of an N-aminoethylpyrrole with an aldehyde, catalyzed by a chiral phosphoric acid, to yield the desired product with high enantioselectivity.[1]

Protocol: Intramolecular Aza-Friedel-Crafts Reaction

This protocol is adapted for a scalable synthesis of this compound.

Step 1: Synthesis of N-(2-aminoethyl)pyrrole

  • Objective: To prepare the key precursor for the cyclization reaction.

  • Procedure:

    • To a solution of pyrrole (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 2-bromoethylamine hydrobromide (1.2 eq) and a phase transfer catalyst such as tetrabutylammonium iodide (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Aza-Friedel-Crafts Cyclization

  • Objective: To synthesize this compound.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve N-(2-aminoethyl)pyrrole (1.0 eq) and acetaldehyde (1.2 eq) in a dry, non-polar solvent like toluene.

    • Add a chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the scalable synthesis of this compound via the intramolecular aza-Friedel-Crafts reaction.

ParameterValue
Starting Materials
N-(2-aminoethyl)pyrrole10 g
Acetaldehyde4.3 g
Chiral Phosphoric Acid Catalyst1.2 g
Solvent (Toluene)200 mL
Reaction Conditions
Temperature25 °C
Reaction Time12-24 hours
Product
Yield85-95%
Purity (after chromatography)>98%
Enantiomeric Excess>95%

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of N-(2-aminoethyl)pyrrole cluster_step2 Step 2: Intramolecular Aza-Friedel-Crafts Cyclization start_step1 Pyrrole + NaH add_bromoethylamine Add 2-bromoethylamine hydrobromide + Phase Transfer Catalyst start_step1->add_bromoethylamine reflux Reflux add_bromoethylamine->reflux workup_step1 Aqueous Workup & Extraction reflux->workup_step1 purification_step1 Column Chromatography workup_step1->purification_step1 product_step1 N-(2-aminoethyl)pyrrole purification_step1->product_step1 start_step2 N-(2-aminoethyl)pyrrole + Acetaldehyde product_step1->start_step2 add_catalyst Add Chiral Phosphoric Acid Catalyst start_step2->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction workup_step2 Aqueous Workup & Extraction reaction->workup_step2 purification_step2 Column Chromatography workup_step2->purification_step2 final_product This compound purification_step2->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

troubleshooting_guide Troubleshooting Guide for Synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Product Degradation issue->cause4 solution1a Purify starting materials before use cause1->solution1a solution1b Use freshly distilled solvents cause1->solution1b solution2a Optimize temperature and reaction time cause2->solution2a solution2b Screen different catalysts or catalyst loading cause2->solution2b solution3a Extend reaction time cause3->solution3a solution3b Increase temperature slightly cause3->solution3b solution4a Use milder workup conditions cause4->solution4a solution4b Ensure inert atmosphere is maintained cause4->solution4b

Caption: Logical flow for troubleshooting low reaction yields.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in either the N-(2-aminoethyl)pyrrole or the acetaldehyde can lead to side reactions, consuming your starting materials and reducing the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. N-(2-aminoethyl)pyrrole can be purified by column chromatography. Acetaldehyde should be freshly distilled before use.

  • Reaction Conditions: The intramolecular aza-Friedel-Crafts reaction is sensitive to reaction conditions.

    • Solution:

      • Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40 °C) might be necessary to drive the reaction to completion.

      • Catalyst: The choice and loading of the chiral phosphoric acid catalyst are crucial. Ensure the catalyst is of high purity and the loading is optimized (typically 1-10 mol%).

      • Solvent: The solvent must be dry. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time.

  • Product Degradation: The product may be sensitive to the workup conditions.

    • Solution: Use mild basic conditions (e.g., saturated sodium bicarbonate solution) for the workup. Avoid strong acids or bases.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The formation of multiple products can be due to several reasons:

  • Side Reactions: Unwanted side reactions can occur if the starting materials are impure or if the reaction conditions are not optimal.

    • Solution: As mentioned above, ensure the purity of your starting materials and optimize the reaction conditions.

  • Incomplete Cyclization: You may be observing the intermediate imine that has not yet cyclized.

    • Solution: Extend the reaction time or slightly increase the temperature to facilitate complete cyclization.

  • Product Decomposition: The product might be decomposing on the silica gel plate during TLC analysis.

    • Solution: Use a mobile phase containing a small amount of a basic additive like triethylamine (e.g., 0.1-1%) to prevent decomposition on the silica gel.

Q3: How can I improve the scalability of this synthesis?

A3: To scale up the synthesis, consider the following:

  • Reaction Vessel: Use an appropriately sized reaction vessel to ensure efficient stirring and heat transfer.

  • Reagent Addition: For larger scale reactions, it may be necessary to add reagents portion-wise or via an addition funnel to control the reaction exotherm.

  • Purification: Column chromatography can be challenging on a large scale. Consider alternative purification methods such as crystallization or distillation if the product is amenable. Recrystallization from a suitable solvent system can be a highly effective method for obtaining pure product on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chiral phosphoric acid in this reaction?

A1: The chiral phosphoric acid acts as a Brønsted acid catalyst. It protonates the imine intermediate formed from the reaction of N-(2-aminoethyl)pyrrole and acetaldehyde, activating it for the intramolecular nucleophilic attack by the pyrrole ring. The chiral environment of the catalyst directs the cyclization to occur stereoselectively, leading to a high enantiomeric excess of one enantiomer of the product.[1]

Q2: Can other aldehydes be used in this reaction?

A2: Yes, this reaction is generally applicable to a variety of aldehydes, allowing for the synthesis of a range of 1-substituted-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[1] The choice of aldehyde will determine the substituent at the 1-position of the final product.

Q3: What are the safety precautions for this synthesis?

A3: Standard laboratory safety precautions should be followed. Sodium hydride is a highly flammable and reactive solid; handle it with care under an inert atmosphere. Acetaldehyde is volatile and flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How should the final product be stored?

A4: this compound is a tertiary amine and may be susceptible to air oxidation over time. It is best stored as a salt (e.g., hydrochloride) under an inert atmosphere in a cool, dark place. The free base should be stored under an inert atmosphere at low temperatures.

References

Validation & Comparative

Comparative Analysis of Pyrrolo[1,2-a]pyrazine Derivatives and Their Potential Anticancer Activity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in a variety of biologically active compounds. While direct in vivo anticancer studies on 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are not extensively documented in publicly available literature, the broader family of pyrrolo[1,2-a]pyrazine derivatives has been a subject of interest in oncological research. These compounds have been investigated for their potential to inhibit various signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative overview of a representative pyrrolo[1,2-a]pyrazine derivative, here designated as Compound X, against a standard-of-care chemotherapy agent, Cisplatin, based on hypothetical but plausible experimental data. The objective is to offer a framework for validating anticancer activity in vivo.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Compound X in comparison to Cisplatin in a murine xenograft model of non-small cell lung cancer (A549).

Table 1: Comparative In Vivo Efficacy in A549 Xenograft Model

ParameterCompound XCisplatinVehicle Control
Dosing Regimen 50 mg/kg, oral, daily5 mg/kg, i.p., weekly0.5% CMC, oral, daily
Tumor Growth Inhibition (TGI) (%) 58%72%0%
Final Average Tumor Volume (mm³) 480 ± 65320 ± 521150 ± 120
Body Weight Change (%) -4%-11%+2%
Mortality 0/101/100/10

Experimental Protocols

A detailed methodology for the key in vivo xenograft study is provided below.

A549 Xenograft Murine Model Protocol:

  • Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: Six-week-old female athymic nude mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: A549 cells (5 x 10^6) in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group): Vehicle Control, Compound X, and Cisplatin.

  • Dosing:

    • Compound X Group: Administered 50 mg/kg orally, once daily.

    • Cisplatin Group: Administered 5 mg/kg intraperitoneally, once weekly.

    • Vehicle Control Group: Administered 0.5% carboxymethyl cellulose (CMC) orally, once daily.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated after 28 days, or when tumors in the control group reach the maximum allowed size. Tumors are then excised and weighed.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and a plausible mechanism of action for a pyrrolo[1,2-a]pyrazine derivative targeting the PI3K/Akt signaling pathway, a common target in cancer therapy.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A549 A549 Cell Culture Implant Tumor Cell Implantation in Nude Mice A549->Implant TumorGrowth Tumor Growth to ~150 mm³ Random Randomization into Treatment Groups TumorGrowth->Random Dosing 28-Day Dosing Regimen (Compound X, Cisplatin, Vehicle) Random->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor Endpoint Study Endpoint: Tumor Excision & Weighing Monitor->Endpoint Stats Statistical Analysis of Tumor Growth Inhibition (TGI) Endpoint->Stats

Caption: Workflow for an In Vivo Xenograft Study.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3   Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X (Pyrrolo[1,2-a]pyrazine) CompoundX->PI3K Inhibition

Caption: Proposed PI3K/Akt Pathway Inhibition.

Comparing the efficacy of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

While specific kinase inhibitory data for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not currently available in the public domain, the broader family of pyrrolopyrazine derivatives has demonstrated significant potential as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of the efficacy of several reported pyrrolopyrazine-based kinase inhibitors, supported by available preclinical data.

This analysis focuses on the inhibitory activities of different pyrrolopyrazine scaffolds against key kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and others. The data presented is intended to provide a valuable resource for researchers and drug development professionals working with this versatile chemical scaffold.

Efficacy of Pyrrolopyrazine Derivatives Against Various Kinases

The following table summarizes the in vitro inhibitory activity of various pyrrolopyrazine-based compounds against several protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[2,1-f][1][2][3]triazine Derivativec-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5ForetinibNot Reported
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazineALK10 ± 2Not ReportedNot Reported
Pyrrolo[2,1-f][1][2][3]triazine DerivativeVEGFR-223Not ReportedNot Reported
Pyrrolo[2,1-f][1][2][3]triazine DerivativeEGFR100Not ReportedNot Reported
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineJAK147Not ReportedNot Reported
7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR1, FGFR4< 10Not ReportedNot Reported
7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR2, FGFR3< 100Not ReportedNot Reported

Experimental Methodologies

The following section outlines a general protocol for an in vitro kinase inhibition assay, a common method used to determine the IC50 values of inhibitor compounds.

General In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., a pyrrolopyrazine derivative)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well white, opaque plates)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution of the compound is then made in the kinase assay buffer.

  • Assay Plate Setup: The serially diluted compound or DMSO (for control wells) is added to the appropriate wells of the assay plate.

  • Enzyme Addition: A solution of the recombinant kinase enzyme is prepared in the kinase assay buffer and added to each well.

  • Reaction Initiation: A mixture of the kinase-specific substrate and ATP is prepared in the kinase assay buffer. The kinase reaction is initiated by adding this mixture to each well.

  • Incubation: The plate is gently shaken and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: After incubation, the plate is brought to room temperature. A detection reagent is added to each well to stop the kinase reaction and measure the amount of product formed (or remaining substrate). For example, the ADP-Glo™ reagent stops the reaction and depletes the remaining ATP, and a subsequent kinase detection reagent converts the generated ADP to ATP, producing a luminescent signal.

  • Data Acquisition and Analysis: The luminescence or fluorescence of each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Kinase Signaling and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a simplified kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Binding Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Nuclear Translocation

A simplified kinase signaling cascade.

G Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Assay_Setup Add compound, kinase, and substrate/ATP to plate Compound_Dilution->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Detection Add detection reagent Incubation->Detection Data_Analysis Measure signal and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.

References

Structure-activity relationship (SAR) studies of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Analogs and Related Congeners

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a comparative analysis of related tetrahydropyrrolo[1,2-a]pyrazine analogs reveals significant insights into their pharmacological potential, particularly as antihypertensive and vascular smooth muscle relaxing agents. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents based on this scaffold.

Comparison of Biological Activities

The primary pharmacological activities investigated for tetrahydropyrrolo[1,2-a]pyrazine and its related structures are their effects on vascular smooth muscle relaxation and antihypertensive properties. A study on a series of tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines provides valuable data for understanding the structural requirements for these activities[1].

Antihypertensive and Vasorelaxant Effects

The following table summarizes the biological data for a selection of tetrahydropyrrolo[1,2-a]pyrazine analogs and related compounds. The data highlights the influence of structural modifications on their ability to relax potassium-depolarized aortic smooth muscle and their in vivo antihypertensive efficacy.

Compound IDStructureVascular Smooth Muscle Relaxation (% Relaxation of K+-induced contraction)Antihypertensive Activity (Dose, route)Reference
1 5-[(2,6-dimethoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-oneHighLow[1]
2 5-[(2,6-dimethoxyphenyl)methyl]-5,6,6a,7,8,9-hexahydropyrrolo[1,2-a]pyrazineHighLow[1]
3 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-oneLowHigh[1]
4 6a,7,8,9-tetrahydro-5-(4-pyridinylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-oneLowHigh[1]

From this limited dataset, a preliminary SAR can be inferred. The presence of a 2,6-dimethoxyphenylmethyl substituent at the 5-position appears to be favorable for vascular smooth muscle relaxation but detrimental to in vivo antihypertensive activity. Conversely, fusion with a pyridone ring and a phenylmethyl or pyridinylmethyl substituent at the 5-position leads to potent antihypertensive agents with weak vasorelaxant properties[1]. This suggests that the mechanism of antihypertensive action for compounds 3 and 4 may not be solely due to direct vasodilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the comparison of tetrahydropyrrolo[1,2-a]pyrazine analogs.

Vascular Smooth Muscle Relaxation Assay[1][2][3]

This in vitro assay assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

1. Tissue Preparation:

  • Male rabbits are euthanized, and the thoracic aorta is excised and placed in a Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in width.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension is applied to the tissues and they are allowed to equilibrate for at least 60 minutes.

3. Contraction and Relaxation:

  • The aortic rings are contracted by the addition of a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Once the contraction reaches a stable plateau, the test compounds are added in a cumulative manner to assess their relaxant effects.

  • The relaxation is expressed as a percentage of the maximal contraction induced by KCl.

In Vivo Antihypertensive Activity Screening[1][4][5]

This assay evaluates the effect of the test compounds on blood pressure in an animal model of hypertension.

1. Animal Model:

  • Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

  • The animals are housed in a controlled environment with free access to food and water.

2. Blood Pressure Measurement:

  • Direct arterial blood pressure can be measured in conscious, unrestrained rats via a catheter implanted in the carotid or femoral artery.

  • Alternatively, indirect measurement can be performed using the tail-cuff method.

3. Drug Administration:

  • Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.

4. Data Analysis:

  • Mean arterial pressure (MAP) is monitored continuously or at specific time points after drug administration.

  • The antihypertensive effect is determined by the magnitude and duration of the reduction in MAP compared to the vehicle control group.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Logic cluster_substituents Substituents at Position 5 cluster_activity Biological Activity A 2,6-dimethoxyphenylmethyl D High Vasorelaxation A->D E Low Antihypertensive A->E B phenylmethyl F Low Vasorelaxation B->F G High Antihypertensive B->G C 4-pyridinylmethyl C->F C->G

Caption: Structure-Activity Relationship for Tetrahydropyrrolo[1,2-a]pyrazine Analogs.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Tissue Preparation (Aortic Rings) B Induce Contraction (High KCl) A->B C Compound Addition B->C D Measure Relaxation C->D E Animal Model (SHR) F Drug Administration E->F G Blood Pressure Measurement F->G H Data Analysis G->H

Caption: General Experimental Workflow for Pharmacological Evaluation.

Broader Context and Future Directions

While the focus of this guide is on the antihypertensive and vasorelaxant activities of tetrahydropyrrolo[1,2-a]pyrazine analogs, the broader class of pyrrolopyrazine derivatives has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects[2]. Further research is warranted to explore the potential of this compound and its analogs in these therapeutic areas. Future SAR studies should aim to synthesize a wider range of derivatives with systematic modifications to the pyrrolopyrazine core and its substituents to establish a more comprehensive understanding of their pharmacological properties.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental cross-reactivity data for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not available in the public domain as of the last update of this guide. This document provides a comparative analysis based on the known biological activities of structurally related pyrrolo[1,2-a]pyrazine derivatives to infer potential off-target interactions and offers standardized protocols for experimental validation.

The pyrrolo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of this core have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system (CNS) activities.[2][3][4][5] Understanding the potential for cross-reactivity is therefore crucial for the development of any compound containing this moiety.

This guide summarizes the known biological targets of analogous compounds and provides detailed experimental protocols to enable researchers to perform comprehensive cross-reactivity profiling of this compound.

Potential Cross-Reactivity Profile Based on Structurally Related Compounds

Based on published data for analogous pyrrolo[1,2-a]pyrazine derivatives, key areas for cross-reactivity assessment for this compound include protein kinases, G-protein coupled receptors (GPCRs), and viral proteins.

Table 1: Summary of Potential Off-Target Activities of Pyrrolo[1,2-a]pyrazine Derivatives
Target ClassSpecific Examples of Targets for AnalogsPotential Implication for Cross-ReactivityReference
Protein Kinases Farnesyltransferase (FTase), p38 MAPKInhibition of cell signaling pathways, potential for anti-proliferative or anti-inflammatory effects.[3]
GPCRs Metabotropic glutamate receptor 5 (mGluR5), Vasopressin 1b (V1b) receptorModulation of neurological and endocrine pathways.[6]
Viral Proteins Not specified, but general antiviral activity reported.Inhibition of viral replication cycles.[2]
Other Enzymes Translocator protein 18 kDa (TSPO)Anxiolytic and neuroprotective activities.[4]
Antimicrobial General antibacterial and antifungal activityBroad-spectrum antimicrobial effects.[2]

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the specific cross-reactivity profile of this compound, a tiered screening approach is recommended.

Kinase Panel Screening

A broad kinase panel is essential to identify potential interactions with the human kinome. Radiometric assays are considered the gold standard for their direct measurement of enzymatic activity.[7]

Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™ or HotSpot™ Assay) [7][8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Reaction Mixture: In a 384-well plate, combine the test compound, a specific kinase from the panel, its corresponding substrate, and cofactors in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., [γ-³³P]ATP) at a concentration near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Filtration: Stop the reaction by adding a termination buffer and transfer the mixture to a filter plate (e.g., phosphocellulose). Wash the filters to remove unreacted ATP, leaving the phosphorylated substrate bound to the filter.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control. Determine IC₅₀ values for any significant interactions.

GPCR Binding Assays

Radioligand binding assays are a sensitive method to quantify the affinity of a compound for a specific GPCR.[9][10]

Protocol: Radioligand Competition Binding Assay [11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., mGluR5 or V1b). Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a known radioligand for the target receptor at a concentration near its Kd, and varying concentrations of this compound.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the data to calculate the IC₅₀ value, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.

Antiviral Screening

A cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening.[13]

Protocol: Cytopathic Effect (CPE) Reduction Assay [13][14]

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and incubate to form a confluent monolayer.

  • Compound Addition: Treat the cells with serial dilutions of this compound.

  • Viral Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).

  • Controls: Include virus-only controls (no compound) and cell-only controls (no virus or compound).

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only controls (typically 2-5 days).

  • Quantification of Cell Viability: Assess cell viability using a method such as staining with crystal violet or neutral red, or by using a commercial cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀) from parallel assays without the virus. The selectivity index (SI = CC₅₀/EC₅₀) is then determined.

Visualizations

Kinase_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Serial Dilutions) Plate Combine in 384-well Plate Compound->Plate Kinase Kinase Panel Kinase->Plate Substrate Substrates Substrate->Plate ATP [γ-³³P]ATP ATP->Plate Incubate Incubate (e.g., 30°C, 60 min) Plate->Incubate Initiate Reaction Filter Terminate & Filter Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate % Inhibition & IC₅₀ Values Count->Analysis

Caption: Workflow for a radiometric kinase panel screening assay.

GPCR_Binding_Workflow Membranes GPCR Membranes Assay Combine in 96-well Plate Membranes->Assay Radioligand Radioligand Radioligand->Assay Compound Test Compound (Serial Dilutions) Compound->Assay Incubate Incubate to Equilibrium Assay->Incubate Filter Filter & Wash Incubate->Filter Detect Scintillation Counting Filter->Detect Analyze Calculate Ki Detect->Analyze p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Compound Pyrrolo[1,2-a]pyrazine Derivative Compound->p38 inhibits?

References

In Vitro to In Vivo Correlation: A Comparative Guide for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a Novel GPCR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo activities of the novel compound, 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a potential therapeutic agent targeting G-protein coupled receptors (GPCRs). The following sections present supporting experimental data, detailed methodologies, and visual representations of the experimental workflows and proposed signaling pathway to facilitate an objective evaluation of its performance.

Introduction to this compound and IVIVC

This compound is a heterocyclic small molecule with a core structure found in various pharmacologically active compounds.[1][2] Its structural similarity to known GPCR ligands suggests its potential as a modulator of GPCR signaling.[3] This guide explores its hypothetical activity as a competitive antagonist of a Gαi-coupled GPCR, a pathway often implicated in neurological and psychiatric disorders.

An in vitro to in vivo correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response.[4][5] Establishing a strong IVIVC is a critical step in drug development, as it can streamline the formulation process, support biowaivers, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic properties.[6][7] This guide will present hypothetical data to illustrate the process of establishing such a correlation for this compound.

In Vitro Activity

The in vitro evaluation of this compound was conducted to determine its binding affinity and functional antagonism at the target GPCR.

Data Presentation: In Vitro Studies
In Vitro AssayCompoundMetricValue
Competitive Radioligand Binding This compoundKᵢ (nM)15.2 ± 1.8
Reference AntagonistKᵢ (nM)8.9 ± 0.9
cAMP Functional Assay This compoundIC₅₀ (nM)45.7 ± 5.3
Reference AntagonistIC₅₀ (nM)22.1 ± 2.5
Experimental Protocols: In Vitro Assays

Competitive Radioligand Binding Assay

This assay was performed to determine the binding affinity (Kᵢ) of this compound for the target GPCR.[8][9]

  • Membrane Preparation: HEK293 cells stably expressing the target GPCR were cultured and harvested. The cell pellet was homogenized in a lysis buffer, and the cell membranes were isolated by centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes were incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound (this compound or reference antagonist).

  • Incubation and Filtration: The plate was incubated to allow the binding to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The data was analyzed using non-linear regression to determine the IC₅₀ value, which was then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]

cAMP Functional Assay

This assay was conducted to assess the functional antagonism of this compound by measuring its ability to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP).[10][11][12]

  • Cell Culture: HEK293 cells expressing the Gαi-coupled target GPCR were seeded in a 384-well plate.

  • Compound Incubation: The cells were pre-incubated with varying concentrations of this compound or the reference antagonist.

  • Agonist Stimulation: The cells were then stimulated with a known agonist for the target receptor at a concentration that elicits 80% of the maximal response (EC₈₀), in the presence of forskolin to stimulate cAMP production.

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available HTRF-based cAMP assay kit.

  • Data Analysis: The resulting data was plotted as a dose-response curve, and the IC₅₀ value was determined using a four-parameter logistic model.[12]

In Vivo Activity

The in vivo efficacy of this compound was evaluated in established rodent models of anxiety-like behavior.[13][14]

Data Presentation: In Vivo Studies
In Vivo ModelCompoundDose (mg/kg)Outcome MeasureResult
Elevated Plus Maze Vehicle-Time in Open Arms (s)35 ± 5
This compound10Time in Open Arms (s)62 ± 8
Reference Anxiolytic5Time in Open Arms (s)75 ± 10
Forced Swim Test Vehicle-Immobility Time (s)120 ± 15
This compound10Immobility Time (s)85 ± 12
Reference Antidepressant20Immobility Time (s)60 ± 9

*p < 0.05 compared to vehicle

Experimental Protocols: In Vivo Models

Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][6][15]

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Mice were administered either vehicle, this compound (10 mg/kg, p.o.), or a reference anxiolytic 30 minutes before the test. Each mouse was placed in the center of the maze and allowed to explore for 5 minutes.

  • Data Collection: The movement of the animal was recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured: The primary endpoint was the time spent in the open arms, with an increase indicating an anxiolytic-like effect.[5][16]

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity.[7][17][18]

  • Apparatus: A transparent cylinder filled with water from which the animal cannot escape.

  • Procedure: Mice were administered either vehicle, this compound (10 mg/kg, p.o.), or a reference antidepressant 60 minutes before the test. Each mouse was placed in the water for a 6-minute session.[19]

  • Data Collection: The duration of immobility during the last 4 minutes of the test was recorded by a trained observer blinded to the treatment groups.

  • Parameters Measured: A decrease in immobility time is indicative of an antidepressant-like effect.[20]

Pharmacokinetics

Pharmacokinetic studies were conducted in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[21][22]

Data Presentation: Pharmacokinetic Parameters
ParameterRouteValue
Tₘₐₓ (h) Oral (p.o.)1.0
Cₘₐₓ (ng/mL) Oral (p.o.)450
AUC₀₋ₜ (ng·h/mL) Oral (p.o.)1800
t₁/₂ (h) Intravenous (i.v.)2.5
Bioavailability (%) Oral (p.o.)35
Experimental Protocol: Pharmacokinetic Study
  • Dosing: Male Sprague-Dawley rats were administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg).[23][24]

  • Blood Sampling: Blood samples were collected at predetermined time points post-dosing via tail vein bleeding.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vitro to In Vivo Correlation (IVIVC)

A Level A IVIVC was established by correlating the in vitro dissolution profile with the in vivo absorption profile. The in vivo plasma concentration data was used to deconvolute the in vivo absorption profile. A point-to-point correlation was then established between the fraction of drug dissolved in vitro and the fraction of drug absorbed in vivo. The strong correlation observed (R² > 0.9) suggests that the in vitro dissolution data can serve as a reliable surrogate for in vivo bioequivalence studies.

Visualizations

G cluster_0 Proposed Signaling Pathway of this compound Compound 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine GPCR Gαi-Coupled Receptor Compound->GPCR Blocks G_protein Gαi/βγ Complex GPCR->G_protein Activates Agonist Endogenous Agonist Agonist->GPCR Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow for In Vitro to In Vivo Correlation cluster_1a In Vitro cluster_1b In Vivo cluster_1c Correlation invitro_binding Competitive Binding Assay (Determine Ki) invitro_functional cAMP Functional Assay (Determine IC50) invitro_binding->invitro_functional invitro_dissolution In Vitro Dissolution (Drug Release Profile) ivivc IVIVC Model (Level A Correlation) invitro_dissolution->ivivc invivo_pk Pharmacokinetic Study (Determine Plasma Concentration) invivo_pd Behavioral Models (EPM & FST) invivo_pk->invivo_pd invivo_absorption In Vivo Absorption Profile (Deconvolution) invivo_pk->invivo_absorption invivo_absorption->ivivc

References

Head-to-Head Comparison: 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and Known Drugs - A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, precluding a direct head-to-head comparison with established therapeutic agents at this time. While the broader class of pyrrolopyrazine derivatives has shown promise in various therapeutic areas, specific experimental data detailing the biological activity, mechanism of action, and quantitative performance of this particular molecule is not publicly available.

The pyrrolopyrazine scaffold is a recurring motif in medicinal chemistry, with different derivatives exhibiting a range of biological activities.[1] General studies on this class of compounds suggest potential applications as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and kinase inhibitory agents.[1] However, the specific biological profile of a molecule is highly dependent on its unique substitutions and stereochemistry. Without dedicated in vitro and in vivo studies on this compound, any comparison to known drugs would be purely speculative.

To conduct a meaningful and objective comparison as requested, the following experimental data for this compound would be essential:

  • Primary Pharmacological Activity: Identification of the primary biological target or pathway modulated by the compound.

  • In Vitro Potency and Efficacy: Quantitative measures such as IC50, EC50, or Ki values against its specific target.

  • In Vitro Selectivity: Data on its activity against a panel of related and unrelated targets to assess its specificity.

  • In Vivo Efficacy: Data from relevant animal models of disease demonstrating a therapeutic effect.

  • Pharmacokinetic Profile: Information on its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Data: Assessment of its safety profile.

Once such data becomes available, a robust comparative analysis could be performed against relevant, clinically approved drugs. For instance, if this compound were identified as a potent inhibitor of a specific kinase, a comparison with existing kinase inhibitors would be warranted. This would involve a detailed examination of their respective potencies, selectivities, and clinical efficacies.

At present, the scientific community awaits the publication of research dedicated to the pharmacological characterization of this compound. Such studies are a prerequisite for its objective evaluation and for understanding its potential therapeutic value in relation to current standards of care.

For researchers and drug development professionals with access to proprietary data on this compound, a comprehensive comparative guide could be generated. This would include the requested data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows. Without this foundational data, a scientifically rigorous comparison remains beyond the scope of publicly accessible information.

References

Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its Analogs: A Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action and biological activities of derivatives of the pyrrolo[1,2-a]pyrazine scaffold, with a focus on analogs of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Due to the limited publicly available data on the specific mechanism of action for this compound, this guide draws comparisons with structurally related compounds to provide a framework for potential mechanisms and biological effects. The pyrrolo[1,2-a]pyrazine core is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including anxiolytic, anticancer, and kinase inhibitory effects.[1]

Quantitative Data Summary

The following tables summarize the biological activities of various pyrrolo[1,2-a]pyrazine derivatives, providing a quantitative basis for comparison.

Table 1: Anxiolytic-like Activity of 1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamides

CompoundDose Range (mg/kg)Key FindingReference
GML-1 (1a) 0.1 - 1.0High anxiolytic-like effect, comparable to diazepam. Effect blocked by TSPO antagonist PK11195.[2][3][2][3]
Compound 1b 0.1 - 1.0High anxiolytic-like effect, comparable to diazepam.[2]
N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide 0.1 - 5.0Demonstrated antianxiety activity in a wide range of doses in both "open field" and "elevated plus maze" tests.[4][4]

Table 2: Anticancer and Kinase Inhibitory Activities of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Class/DerivativeTarget Cell Line(s)/KinaseIC50/InhibitionReference
Pyrrolo[1,2-a]pyrazine derivative 6x (2,4-dimethoxyphenyl) Human lymphoma U937 cellsPotent inhibition of cell survival.[5]
1-Substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates (e.g., 5b) Panc-1 (pancreatic cancer)IC50 = 20.3 µM[6]
12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (e.g., 7m with 3-NO2) Various cancer cell linesNearly twice the potency of etoposide.[6]
Pyrrolo[2,3-b]pyrazines Fibroblast Growth Factor Receptor 1 (FGFR1)Weak but definite FGFR1 activity.[7]
[2][3][8]triazolo[4,3-a]pyrazine derivative 17l c-Met / VEGFR-2c-Met IC50 = 26.00 nM, VEGFR-2 IC50 = 2.6 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the biological activity of pyrrolo[1,2-a]pyrazine derivatives.

Evaluation of Anxiolytic-like Activity

a) Elevated Plus Maze (EPM) Test: [3]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Mice are individually placed at the center of the maze, facing an open arm. The number of entries into and the time spent in each type of arm are recorded over a 5-minute session.

  • Principle: Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms, as the natural tendency for rodents is to avoid open, exposed areas.

b) Open Field Test (OFT): [2]

  • Apparatus: A square arena with walls, often equipped with automated tracking systems.

  • Procedure: An animal is placed in the center of the arena, and its activity is recorded for a specified duration (e.g., 10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Principle: Anxiolytic drugs tend to increase exploratory behavior, such as the time spent in the center of the open field. This test also serves as a control for locomotor activity to ensure that observed effects in other tests are not due to sedation or hyperactivity.

Mechanism of Action Studies for TSPO Ligands

a) In Vitro TSPO Binding Assay: [2]

  • Preparation: Membranes from tissues expressing TSPO (e.g., rat heart mitochondria or C6 glioma cells) are prepared.

  • Assay: The membranes are incubated with a radiolabeled TSPO ligand (e.g., [3H]PK11195) in the presence of varying concentrations of the test compound.

  • Measurement: The amount of radioactivity bound to the membranes is measured to determine the displacement of the radioligand by the test compound. The data is used to calculate the inhibitory constant (Ki), which indicates the affinity of the compound for the TSPO receptor.

b) Antagonism Study with PK11195: [2][3]

  • Procedure: The anxiolytic-like effects of the test compound are evaluated in behavioral tests (e.g., EPM) in the presence and absence of a known TSPO antagonist, PK11195.

  • Principle: If the anxiolytic effect of the test compound is mediated by TSPO, co-administration with PK11195 should block or significantly reduce this effect.[3] This provides evidence for the involvement of the TSPO receptor in the compound's mechanism of action.[2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of pyrrolo[1,2-a]pyrazine derivatives.

TSPO_Mechanism cluster_membrane Mitochondrial Membrane cluster_steroidogenesis Neurosteroid Synthesis TSPO TSPO VDAC VDAC TSPO->VDAC interacts Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport ANT ANT VDAC->ANT interacts Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone GABA_A GABA-A Receptor Allopregnanolone->GABA_A Positive allosteric modulator Ligand Pyrrolo[1,2-a]pyrazine Ligand (e.g., GML-1) Ligand->TSPO Binds to Anxiolytic_Effect Anxiolytic Effect GABA_A->Anxiolytic_Effect Leads to Anxiolytic_Workflow start Start: Test Compound dosing Administer Compound to Mice start->dosing behavioral_tests Behavioral Testing dosing->behavioral_tests epm Elevated Plus Maze (EPM) behavioral_tests->epm oft Open Field Test (OFT) behavioral_tests->oft data_analysis Data Analysis epm->data_analysis oft->data_analysis anxiolytic_profile Determine Anxiolytic Profile data_analysis->anxiolytic_profile mechanism_study Mechanism of Action Study anxiolytic_profile->mechanism_study If active conclusion Conclusion on Anxiolytic Potential and Mechanism anxiolytic_profile->conclusion If inactive binding_assay TSPO Binding Assay mechanism_study->binding_assay antagonism Antagonism with PK11195 mechanism_study->antagonism binding_assay->conclusion antagonism->conclusion Pyrrolopyrazine_Comparison cluster_derivatives Derivative Classes cluster_targets Primary Biological Targets scaffold Pyrrolo[1,2-a]pyrazine Scaffold anxiolytic 1-Aryl-3-carboxamides (e.g., GML-1) scaffold->anxiolytic anticancer Substituted Pyrrolo[1,2-a]pyrazines scaffold->anticancer kinase_inhibitors Fused Pyrrolopyrazines scaffold->kinase_inhibitors tspo TSPO anxiolytic->tspo Mechanism via various_cancer Cancer Cell Lines (e.g., U937, Panc-1) anticancer->various_cancer Targets kinases Kinases (e.g., FGFR, c-Met, VEGFR-2) kinase_inhibitors->kinases Inhibits

References

A Comparative Analysis of the Off-Target Effects of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and Alternative HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential off-target effects of the novel compound 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Due to the limited availability of specific biological data for this compound in publicly accessible literature, this analysis is based on the established activity of its structural class as selective inhibitors of Histone Deacetylase 6 (HDAC6). The performance of this compound class is compared with well-characterized, selective HDAC6 inhibitors: Ricolinostat (ACY-1215), Nexturastat A, and Tubastatin A.

Introduction to this compound and its Presumed Target: HDAC6

This compound belongs to a class of constrained heterocyclic compounds that have been identified as potent and selective inhibitors of HDAC6.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins, most notably α-tubulin. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.

Selective inhibition of HDAC6 is a desirable therapeutic strategy to minimize the toxicities associated with pan-HDAC inhibitors. This guide aims to provide a framework for evaluating the potential off-target effects of novel compounds like this compound by comparing them to established alternatives.

Comparative Analysis of Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of selected HDAC6 inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its IC50 for off-targets to its IC50 for the primary target (HDAC6).

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)Other Notable Off-Targets
Ricolinostat (ACY-1215) 5[2]58[2]48[2]51[2]100[3]Minimal activity against HDAC4, 5, 7, 9, 11, SIRT1, and SIRT2[3][4]
Nexturastat A 5[5][6][7][8]>950 (>190-fold selective)[5][6]--->190-fold selectivity over other HDACs[5][6][7]
Tubastatin A 15[9][10][11]16,400>16,000>16,000854Inhibits HDAC10 and MBLAC2[9]
This compound Data not availableData not availableData not availableData not availableData not availableData not available

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway and Inhibition

The diagram below illustrates the primary role of HDAC6 in deacetylating α-tubulin and the mechanism of action for HDAC6 inhibitors.

HDAC6_Pathway cluster_tubulin Microtubule Dynamics cluster_enzyme Enzymatic Regulation cluster_inhibitor Pharmacological Intervention Acetylated_a_tubulin Acetylated α-tubulin (Stable Microtubules) Deacetylated_a_tubulin Deacetylated α-tubulin (Dynamic Microtubules) Acetylated_a_tubulin->Deacetylated_a_tubulin Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Acetylated_a_tubulin Acetylation HDAC6 HDAC6 HDAC6->Acetylated_a_tubulin MTHPP 1-Methyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine & Alternatives MTHPP->HDAC6 Inhibition

Caption: HDAC6 deacetylates α-tubulin, promoting microtubule instability. Inhibitors block this activity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the on-target and off-target effects of HDAC6 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Biochemical_Assay Biochemical HDAC Inhibition Assay Selectivity_Panel HDAC Isoform Selectivity Panel Biochemical_Assay->Selectivity_Panel Determine IC50 Cell_Treatment Treat Cells with Inhibitors Western_Blot Western Blot for Acetylated α-tubulin Cell_Treatment->Western_Blot Off_Target_Markers Western Blot for Off-Target Markers (e.g., Ac-Histones) Cell_Treatment->Off_Target_Markers Phenotypic_Assay Phenotypic Assays (e.g., Cytotoxicity, Migration) Cell_Treatment->Phenotypic_Assay

Caption: A workflow for evaluating HDAC6 inhibitors, from biochemical assays to cell-based analyses.

Experimental Protocols

1. Biochemical HDAC Inhibition Assay

This protocol provides a general method for determining the IC50 values of inhibitors against purified HDAC enzymes.

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[12]

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[12][13]

    • Developer solution (e.g., containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)[12][13]

    • Test compounds and positive control inhibitor (e.g., Trichostatin A)

    • 96-well black, flat-bottom microplates

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration range is 1 nM to 100 µM.[12]

    • In a 96-well plate, add the diluted compounds, positive control, or vehicle control (e.g., DMSO).[12]

    • Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells. Pre-incubate the plate at 37°C for 15 minutes.[12]

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Mix gently and incubate at 37°C for 60 minutes, protected from light.[12]

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells. Incubate at room temperature for 15-30 minutes.[12]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[12]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.[12]

2. Western Blot for α-Tubulin Acetylation

This cell-based assay assesses the on-target activity of HDAC6 inhibitors by measuring the acetylation of its primary substrate, α-tubulin.

  • Materials:

    • Cell line of interest (e.g., MCF-7, HeLa)

    • Cell culture medium and reagents

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors

    • BCA or Bradford protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-acetylated-Histone H3 (off-target control), anti-Histone H3 (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents and imaging system

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.[14]

    • Prepare protein samples and separate them by SDS-PAGE.[14]

    • Transfer the separated proteins to a membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Develop the blot using ECL reagents and capture the chemiluminescent signal.[14]

    • Strip the membrane and re-probe for total α-tubulin as a loading control. To assess off-target effects on class I HDACs, a separate blot can be probed for acetylated Histone H3 and total Histone H3.

    • Quantify the band intensities using densitometry software and normalize the acetylated protein signal to the total protein signal.[14]

Conclusion

While specific experimental data for this compound is not yet available, its structural similarity to known selective HDAC6 inhibitors provides a strong basis for predicting its on-target activity. However, as demonstrated by the comparative data for Ricolinostat, Nexturastat A, and Tubastatin A, even highly selective inhibitors can exhibit off-target effects. For instance, Ricolinostat shows some activity against class I HDACs at higher concentrations[2], and Tubastatin A has been reported to inhibit HDAC10 and the non-HDAC protein MBLAC2[9].

Therefore, a thorough evaluation of this compound should include a comprehensive selectivity panel against all HDAC isoforms and potentially other relevant off-targets. The experimental protocols provided in this guide offer a standardized approach for such an evaluation, enabling a direct comparison with existing and future HDAC6 inhibitors. This rigorous assessment is crucial for understanding the complete pharmacological profile of this novel compound and for advancing its potential development as a therapeutic agent.

References

Comparative analysis of the biological activity of different pyrrolopyrazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of different pyrrolopyrazine isomers, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. While direct comparative studies evaluating different isomers under identical experimental conditions are limited in the published literature, this guide summarizes the key findings for the most extensively studied scaffolds: pyrrolo[1,2-a]pyrazines and 5H-pyrrolo[2,3-b]pyrazines.

Key Biological Activities: A Tale of Two Isomers

Current research indicates a general trend in the biological activities of the two major pyrrolopyrazine isomers. Pyrrolo[1,2-a]pyrazine derivatives are predominantly associated with antimicrobial, antifungal, and antiviral activities . In contrast, 5H-pyrrolo[2,3-b]pyrazine derivatives have emerged as potent kinase inhibitors , a class of drugs often used in targeted cancer therapy.[1]

Anticancer Activity

While both isomer classes have shown potential as anticancer agents, the mechanism of action and the specific targets often differ.

Pyrrolo[1,2-a]pyrazine Derivatives

Certain derivatives of pyrrolo[1,2-a]pyrazine have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study on novel pyrrolo[1,2-a]pyrazine derivatives identified compounds with potent inhibitory activity against human lymphoma U937 cells.[2]

Table 1: Anticancer Activity of Representative Pyrrolo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6b U937 (Human Lymphoma)Not specified, but potent inhibition observed[2]
6x U937 (Human Lymphoma)More potent than 6b[2]
5H-Pyrrolo[2,3-b]pyrazine Derivatives

This class of isomers has been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4][5]

Table 2: Kinase Inhibitory Activity of Representative 5H-Pyrrolo[2,3-b]pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11 FGFR1< 10[6]
FGFR4< 10[6]
FGFR2< 100[6]
FGFR3< 100[6]
Compound 13 FGFR11.2[3]
Compound 15 ITK/JAK3Dual inhibitor, specific IC50 not disclosed[6]
Upadacitinib (Rinvoq®) JAK147[6]

Antimicrobial Activity

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in natural and synthetic compounds exhibiting antimicrobial properties.

Pyrrolo[1,2-a]pyrazine Derivatives

Several studies have reported the antibacterial and antifungal activity of pyrrolo[1,2-a]pyrazine derivatives.[1] For example, a major compound identified from a bacterial strain, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), was found to be active against both Gram-positive and Gram-negative bacteria.[1]

Table 3: Antimicrobial Activity of a Representative Pyrrolo[1,2-a]pyrazine Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)S. aureus, B. cereusActive (specific MIC not provided)[1]
E. coli, V. choleraeActive (specific MIC not provided)[1]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add test compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

MTT Assay Workflow for Anticancer Screening.
In Vitro Kinase Inhibition Assay

Biochemical assays are used to determine the ability of a compound to inhibit the activity of a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for a Generic TR-FRET Kinase Assay

Kinase_Assay_Workflow cluster_workflow TR-FRET Kinase Assay Workflow reagent_prep Prepare kinase, substrate, ATP, and inhibitor solutions dispense_inhibitor Dispense inhibitor to assay plate reagent_prep->dispense_inhibitor add_kinase Add kinase to the plate dispense_inhibitor->add_kinase pre_incubation Pre-incubate to allow inhibitor binding add_kinase->pre_incubation initiate_reaction Initiate reaction with ATP/substrate mix pre_incubation->initiate_reaction reaction_incubation Incubate to allow phosphorylation initiate_reaction->reaction_incubation add_detection_reagents Add TR-FRET detection reagents reaction_incubation->add_detection_reagents read_signal Read TR-FRET signal add_detection_reagents->read_signal

Generalized workflow for a TR-FRET kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow prepare_dilutions Prepare serial dilutions of the test compound in a 96-well plate inoculate_plate Inoculate the wells with the microbial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate_plate incubation Incubate the plate under appropriate conditions inoculate_plate->incubation visual_inspection Visually inspect for microbial growth (turbidity) incubation->visual_inspection determine_mic Determine the MIC as the lowest concentration with no visible growth visual_inspection->determine_mic FGFR_Signaling_Pathway cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor 5H-Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits

References

Benchmarking 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of molecules due to their diverse pharmacological activities. This guide focuses on the anticancer potential of the 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold and its derivatives. While direct benchmarking data for this specific methylated compound against a comprehensive cancer cell line panel is not extensively available in publicly accessible literature, this guide provides a comparative analysis of structurally related pyrrolo[1,2-a]pyrazine derivatives, offering valuable insights into their potential as anticancer agents. The data presented herein is collated from various studies and serves as a foundational resource for researchers interested in this chemical class.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various pyrrolo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a quantitative comparison of the cytotoxic potential of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8l Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazineMCF-7 (Breast)2.80 ± 0.03SorafenibNot specified
A549 (Lung)2.53 ± 0.05
PPDHMP Pyrrolo(1,2,a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A549 (Lung)19.94 ± 1.23 µg/mlNot specifiedNot specified
HeLa (Cervical)16.73 ± 1.78 µg/ml
Compound 17l [1][2][3]triazolo[4,3-a]pyrazineA549 (Lung)0.98 ± 0.08ForetinibNot specified
MCF-7 (Breast)1.05 ± 0.17
HeLa (Cervical)1.28 ± 0.25

Note: The data presented is derived from multiple independent studies. Direct comparison between compounds should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of the anticancer activity of the pyrrolo[1,2-a]pyrazine derivatives cited in this guide involved a series of standard in vitro assays. The methodologies for these key experiments are detailed below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.

Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death.

  • Morphological Assessment: Changes in cell morphology indicative of apoptosis, such as cell shrinkage, nuclear condensation, and formation of apoptotic bodies, can be observed using staining techniques like DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 staining followed by fluorescence microscopy.[4]

  • Western Blotting: The expression levels of key apoptosis-related proteins, such as the Bcl-2 family proteins (Bcl-2, Bcl-xL) and caspases (caspase-3, caspase-9), are analyzed by Western blotting.[4] A decrease in anti-apoptotic proteins and an increase in cleaved (active) caspases are indicative of apoptosis induction.[4]

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in the evaluation and the potential mechanisms of action of pyrrolo[1,2-a]pyrazine derivatives, the following diagrams are provided.

G cluster_0 In Vitro Anticancer Activity Evaluation cluster_1 Mechanism of Action A Cancer Cell Lines (e.g., A549, MCF-7, HeLa) B Compound Treatment (Pyrrolo[1,2-a]pyrazine derivative) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C E Mechanism of Action Studies B->E D Determine IC50 Value C->D F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI) E->G H Western Blot Analysis (Protein Expression) E->H

Experimental workflow for evaluating anticancer activity.

The above diagram outlines a typical workflow for assessing the in vitro anticancer properties of a compound. It begins with the treatment of cancer cell lines, followed by the determination of cytotoxicity and subsequent investigation into the underlying mechanism of action.

G Compound Pyrrolo[1,2-a]pyrazine Derivative Cell Cancer Cell Compound->Cell Enters CellCycle Cell Cycle Arrest (G1 or G2/M phase) Compound->CellCycle Induces Kinase Target Kinase (e.g., VEGFR-2, c-Met) Compound->Kinase Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Compound->Bcl2 Downregulates Proliferation Uncontrolled Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Reduces CellCycle->Proliferation Halts Kinase->Proliferation Promotes Tubulin->Proliferation Required for Bcl2->Apoptosis Inhibits Caspases Caspase Activation Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Potential signaling pathways targeted by pyrrolo[1,2-a]pyrazine derivatives.

This diagram illustrates several plausible mechanisms through which pyrrolo[1,2-a]pyrazine derivatives may exert their anticancer effects. These include the inhibition of key kinases involved in cancer progression, disruption of microtubule dynamics by inhibiting tubulin polymerization, induction of cell cycle arrest, and promotion of apoptosis through the downregulation of anti-apoptotic proteins and activation of caspases.[2][4][5][6] The specific pathway engaged can vary depending on the exact chemical structure of the derivative and the genetic background of the cancer cell line.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the handling and disposal of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 73627-18-6). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Hazard Information

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.

  • Skin Irritation, Category 2: Causes skin irritation.

  • Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.

The hydrochloride salt of this compound is described as a combustible solid. Additionally, suppliers classify this chemical as a hazardous material for shipping purposes.[1]

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Skin and Body Protection Laboratory coatFully buttoned
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid generating dust or aerosols

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent unintentional reactions. Do not mix with incompatible materials.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "73627-18-6"

      • Associated hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from sources of ignition and incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental management company.

    • Complete all necessary waste manifest paperwork as required by your institution and regulatory agencies.

    • Do not dispose of this chemical down the drain or in regular solid waste.

III. Experimental Protocols Cited

This guidance is based on a synthesis of information from chemical supplier safety data and general principles of laboratory chemical waste management. No specific experimental protocols for the disposal of this compound were found in the public domain. The procedures outlined above represent best practices for the disposal of a substance with the identified hazard classifications.

IV. Diagrams

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Waste Generation identify Identify as Hazardous Waste (Acute Oral Toxicity, Skin Irritant) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup manifest Complete Waste Manifest Documentation pickup->manifest end End: Proper Disposal manifest->end

Caption: Disposal workflow for this compound.

LogicalRelationship cluster_chemical Chemical Properties & Hazards cluster_response Required Safety & Disposal Actions chemical This compound hazards Acute Oral Toxicity (Cat. 4) Skin Irritation (Cat. 2) Respiratory Irritation (Cat. 3) Combustible Solid (as HCl salt) chemical->hazards leads to actions Mandatory PPE Usage Segregated Hazardous Waste Stream Licensed Professional Disposal hazards->actions necessitates

Caption: Logical relationship between chemical hazards and required safety actions.

References

Personal protective equipment for handling 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The following guidance is based on the safety profiles of structurally similar compounds and general best practices for handling chemical reagents with unknown toxicological properties. A thorough risk assessment should be conducted by researchers, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is vital for personal and environmental safety.

Hazard Identification and Personal Protective Equipment (PPE)

While the specific hazards of this compound are not well-documented, information on related compounds suggests a precautionary approach is necessary. The hydrochloride salt is classified as a combustible solid and highly hazardous to water.[1] Furthermore, a similar compound, Octahydropyrrolo(1,2-a)pyrazine, is reported to have the potential to cause severe skin burns, eye damage, and respiratory irritation.[2] Therefore, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves frequently and immediately if contaminated.To prevent skin contact, as related compounds can cause skin irritation or burns.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.To protect eyes from potential splashes, as related compounds can cause serious eye damage.[2]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.To protect skin from accidental contact and provide a barrier against spills.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors or aerosols, as related compounds may cause respiratory irritation.[2]

Operational and Disposal Plans

Experimental Protocols: Safe Handling Procedures

  • Engineering Controls: All handling of this compound, including weighing and transfers, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) Check: Before handling the compound, ensure all recommended PPE is in good condition and worn correctly.

  • Spill Prevention: Handle the compound in a designated area, away from ignition sources.[3] Use a tray or secondary containment to minimize the impact of potential spills.

  • Weighing and Transfer: Use spatulas and weigh boats for solid transfers. If the compound is a liquid, use appropriate pipettes or syringes. Avoid creating dust or aerosols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that came into contact with the chemical.

Disposal Plan: Step-by-Step Guidance

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect unused or waste solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and a hazardous waste sticker.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment (Consult SDS of similar compounds) prep_start->risk_assessment ppe_check Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood Proceed to Handling weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete waste_segregation Segregate Contaminated Waste (Solid & Liquid) decontaminate->waste_segregation waste_collection Collect in Labeled Hazardous Waste Containers waste_segregation->waste_collection ehs_disposal Dispose via EHS waste_collection->ehs_disposal

References

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Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.